Posaraprost
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
172740-14-6 |
|---|---|
Molecular Formula |
C26H34O4 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate |
InChI |
InChI=1S/C26H34O4/c1-20(2)30-26(29)13-9-4-3-8-12-24-22(16-19-25(24)28)15-18-23(27)17-14-21-10-6-5-7-11-21/h3,5-8,10-11,15-16,18-20,22-24,27H,4,9,12-14,17H2,1-2H3/b8-3-,18-15+/t22-,23-,24+/m0/s1 |
InChI Key |
UXNJSZBEHANTSL-YGCMUPCZSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@@H]1[C@H](C=CC1=O)/C=C/[C@H](CCC2=CC=CC=C2)O |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(C=CC1=O)C=CC(CCC2=CC=CC=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
Posaraprost's Mechanism of Action in Trabecular Meshwork Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elevated intraocular pressure (IOP) is a primary risk factor for the development and progression of glaucoma, a leading cause of irreversible blindness worldwide. The trabecular meshwork (TM), a specialized tissue in the anterior chamber of the eye, plays a crucial role in regulating IOP by controlling the outflow of aqueous humor. Dysfunction of the TM leads to increased outflow resistance and consequently, elevated IOP.
Posaraprost is a selective prostaglandin EP2 receptor agonist under investigation for the treatment of glaucoma. Prostaglandin analogs are a first-line therapy for lowering IOP, and while many existing drugs in this class target the FP receptor, selective EP2 receptor agonists represent a promising therapeutic approach with a potentially distinct mechanism of action. This technical guide provides an in-depth overview of the putative mechanism of action of this compound in human trabecular meshwork (hTM) cells, focusing on its effects on the extracellular matrix, cell contractility, and the underlying signaling pathways.
Due to the limited availability of specific data on this compound, this guide incorporates data from other selective EP2 receptor agonists, such as Omidenepag, to provide a comprehensive understanding of the expected cellular and molecular effects.
Core Mechanism of Action in Trabecular Meshwork Cells
This compound, as a selective EP2 receptor agonist, is believed to lower intraocular pressure by increasing aqueous humor outflow through both the conventional (trabecular) and unconventional (uveoscleral) pathways. In the trabecular meshwork, its action is multifaceted, involving the modulation of the extracellular matrix (ECM), regulation of cell contractility and cytoskeleton, and activation of specific intracellular signaling cascades.
Signaling Pathways
Activation of the EP2 receptor by this compound in trabecular meshwork cells is expected to initiate a signaling cascade primarily through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP can then trigger several downstream effects:
-
Protein Kinase A (PKA) Activation: cAMP activates PKA, which can phosphorylate various downstream targets, leading to changes in gene expression and cellular function.
-
Modulation of Rho/ROCK Signaling: The cAMP/PKA pathway can interfere with the RhoA/ROCK signaling pathway, which is a key regulator of TM cell contractility and ECM production. Inhibition of RhoA/ROCK signaling leads to relaxation of TM cells and a decrease in the production of profibrotic ECM components.
The following diagram illustrates the proposed signaling pathway of this compound in trabecular meshwork cells.
In-depth Technical Guide: The Quest for Posaraprost
A comprehensive review of the available scientific literature reveals no specific compound identified as "Posaraprost." Extensive searches of chemical and biomedical databases, as well as the broader scientific literature, did not yield any information on the discovery, synthesis, or biological activity of a molecule with this name.
This suggests several possibilities:
-
Novel or Preclinical Compound: "this compound" may be a very new or early-stage investigational compound that has not yet been disclosed in publicly available resources. Drug development pipelines are often kept confidential in the early phases.
-
Alternative Nomenclature: The compound may be known by a different chemical name, internal company code, or a future brand name that is not yet publicly associated with "this compound."
-
Misspelling or Typographical Error: It is possible that the name "this compound" is a misspelling of an existing prostaglandin analog. The "-prost" suffix is common for this class of molecules, which includes well-known drugs like Latanoprost, Travoprost, and Bimatoprost.
While a detailed guide on "this compound" cannot be provided due to the absence of information, this document will, for illustrative purposes, outline the typical discovery and synthesis pathway for a hypothetical prostaglandin analog, drawing on established methodologies in the field. This will serve as a framework for understanding the processes that would be involved in the development of a compound like "this compound," should it exist.
I. The Discovery Pathway of a Prostaglandin Analog
The discovery of new prostaglandin analogs is typically driven by the need for improved therapeutic profiles, such as enhanced efficacy, better safety, or a more convenient dosing regimen compared to existing treatments. The process generally follows these key stages:
-
Target Identification and Validation: Researchers identify a specific biological target, often a prostaglandin receptor subtype (e.g., FP, EP, or IP receptors), that is implicated in a particular disease state. Validation involves confirming that modulating the activity of this target will likely lead to a therapeutic benefit.
-
Lead Generation and Optimization:
-
High-Throughput Screening (HTS): Large libraries of chemical compounds are screened to identify "hits" that interact with the target receptor.
-
Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, medicinal chemists synthesize a series of analogs to understand the relationship between the chemical structure and biological activity. The goal is to optimize potency, selectivity, and pharmacokinetic properties.
-
-
In Vitro and In Vivo Preclinical Testing: Promising lead compounds undergo a battery of tests to evaluate their biological effects in cells (in vitro) and in animal models of the disease (in vivo). These studies assess efficacy, toxicity, and pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME).
Experimental Workflow for Lead Discovery
Caption: A generalized workflow for the discovery of a novel prostaglandin analog.
II. The Synthesis Pathway of a Prostaglandin Analog
The chemical synthesis of prostaglandin analogs is a complex undertaking due to the presence of multiple stereocenters and sensitive functional groups. While a specific pathway for "this compound" is unknown, a common and historically significant approach is the Corey synthesis, which provides a versatile framework.
A hypothetical synthesis might involve the following key steps:
-
Corey Lactone Formation: The synthesis often begins with the construction of a key intermediate, the Corey lactone, which contains the cyclopentane ring and several of the required stereocenters.
-
Introduction of the Alpha and Omega Chains:
-
The upper (alpha) side chain is typically introduced via a Wittig reaction or a related olefination protocol.
-
The lower (omega) side chain is installed through a sequence of reactions that may include reduction of a lactone to a lactol, followed by another Wittig-type reaction.
-
-
Functional Group Manipulations: Throughout the synthesis, various protecting groups are used to mask reactive functional groups, and these are selectively removed at appropriate stages. Final steps often involve deprotection and purification of the active pharmaceutical ingredient (API).
Generalized Synthetic Scheme
Caption: A simplified, high-level overview of a potential synthetic route to a prostaglandin analog.
III. Signaling Pathways of Prostaglandin Analogs
Prostaglandin analogs exert their effects by binding to and activating specific G protein-coupled receptors (GPCRs). The downstream signaling cascade depends on the receptor subtype and the type of G protein it couples to.
For example, a prostaglandin F2α analog like latanoprost primarily acts on the FP receptor, which couples to Gαq. This initiates the following cascade:
-
Receptor Activation: The prostaglandin analog binds to the FP receptor.
-
G Protein Activation: The Gαq subunit is activated.
-
PLC Activation: Gαq activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects: IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various cellular responses.
Prostaglandin FP Receptor Signaling
Caption: A diagram of the canonical Gαq-coupled signaling pathway for an FP receptor agonist.
Conclusion
While the specific details for "this compound" remain elusive, the established principles of drug discovery and development for prostaglandin analogs provide a robust framework for understanding the journey of such a compound from concept to potential therapeutic. Should information on "this compound" become publicly available, a more detailed and specific technical guide can be developed. Researchers interested in this area are encouraged to monitor patent filings and publications from major pharmaceutical companies and research institutions active in the field of ophthalmology and other areas where prostaglandins have therapeutic applications.
Early In-Vitro Studies of Posaraprost: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, peer-reviewed in-vitro studies specifically detailing the compound "Posaraprost" (CAS: 172740-14-6) are limited. This document provides a comprehensive technical guide based on the established pharmacology of Prostaglandin F2α (FP) receptor agonists, the class to which this compound belongs. The experimental protocols, data, and signaling pathways described herein are representative of this class of compounds and are intended to serve as a foundational resource for research and development.
Introduction
This compound is classified as a prostaglandin analogue, specifically a selective FP receptor agonist. Drugs in this class are the first-line treatment for reducing intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1] The primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor, thereby lowering IOP.[2][3] This whitepaper summarizes the core in-vitro methodologies and expected findings from the early-stage characterization of a novel FP receptor agonist like this compound.
Core Mechanism of Action: FP Receptor Activation
FP receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, couple to Gαq proteins.[3] This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[4] This increase in intracellular calcium in ciliary muscle and trabecular meshwork cells is a hallmark of FP receptor activation and is believed to mediate the downstream effects on aqueous humor outflow.[3][5]
Signaling Pathway Diagram
Caption: FP Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize the expected quantitative data from key in-vitro assays for an effective FP receptor agonist.
Table 1: Receptor Binding Affinity
| Assay Type | Radioligand | Cell Line | Parameter | Expected Value for this compound |
| Competitive Radioligand Binding | [³H]-PGF2α | HEK-293 cells expressing human FP receptor | Ki (nM) | < 10 |
Table 2: Functional Potency
| Assay Type | Cell Line | Parameter | Expected Value for this compound |
| Intracellular Calcium Mobilization | Human Ciliary Muscle Cells | EC50 (nM) | < 50 |
| Inositol Phosphate Accumulation | HEK-293 cells expressing human FP receptor | EC50 (nM) | < 100 |
Experimental Protocols
Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for the human FP receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK-293) cells stably transfected with the human FP receptor are cultured to confluency.
-
Cells are harvested, and a crude membrane preparation is isolated by homogenization and centrifugation.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
Binding buffer (e.g., 25 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
A fixed concentration of radiolabeled prostaglandin F2α (e.g., [³H]-PGF2α) at a concentration near its Kd.
-
Increasing concentrations of unlabeled this compound (or a reference compound).
-
The cell membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity FP receptor agonist.
-
The plate is incubated at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
The filters are washed with ice-cold binding buffer.
-
Scintillation fluid is added to each well, and the radioactivity retained on the filters is counted using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
Objective: To determine the functional potency (EC50) of this compound in activating the FP receptor and inducing a downstream signaling event.
Methodology:
-
Cell Culture:
-
Primary human ciliary muscle cells are cultured in appropriate media.
-
Cells are seeded into 96-well, black-walled, clear-bottom plates and grown to confluency.
-
-
Fluorescent Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time (e.g., 1 hour) at 37°C.
-
After incubation, the cells are washed to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader equipped with an automated injection system.
-
A baseline fluorescence reading is taken.
-
Increasing concentrations of this compound are automatically injected into the wells.
-
Fluorescence intensity is measured over time to detect the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The peak fluorescence response at each concentration of this compound is determined.
-
The data are plotted as a dose-response curve, and the EC50 value (the concentration of this compound that produces 50% of the maximal response) is calculated using non-linear regression.
-
Experimental Workflow Visualization
Caption: In-Vitro Experimental Workflow.
Conclusion
The early in-vitro characterization of this compound, as a selective FP receptor agonist, is crucial for establishing its pharmacological profile. The methodologies outlined in this whitepaper, including receptor binding and functional cell-based assays, provide a robust framework for determining the affinity and potency of this compound. The expected results, characterized by high affinity for the FP receptor and potent induction of intracellular calcium signaling, would provide strong evidence for its potential as a therapeutic agent for glaucoma. Further in-vitro studies would be necessary to investigate selectivity against other prostanoid receptors and to elucidate downstream effects on extracellular matrix remodeling and cell signaling pathways in relevant ocular tissues.
References
- 1. Prostaglandin FP receptor agonists in the treatment of glaucoma and ocular hypertension: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdspdb.unc.edu [pdspdb.unc.edu]
- 3. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 4. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-depth Technical Guide: Posaraprost Receptor Binding Affinity and Selectivity
Notice to the Reader:
Despite a comprehensive search of scientific literature, patent databases, and regulatory documents, specific quantitative data on the binding affinity (e.g., Ki, IC50 values) and selectivity of posaraprost for prostanoid receptors (EP, FP, DP, IP, TP) is not publicly available at this time. This compound is an investigational drug, and detailed pharmacological data may not be released until later stages of clinical development or in peer-reviewed publications.
Therefore, it is not possible to provide the requested in-depth technical guide with quantitative data tables and specific diagrams for this compound.
Proposed Alternative: A Technical Guide to Beraprost, a Structurally Related Prostacyclin Analogue
As an alternative, this guide can provide a detailed overview of the receptor binding affinity and selectivity of beraprost , a well-characterized and clinically used prostacyclin analogue that is structurally related to this compound. This will include:
-
Quantitative Binding Affinity Data: A summary of reported Ki and IC50 values for beraprost across a range of prostanoid receptors.
-
Receptor Selectivity Profile: An analysis of beraprost's preference for the prostacyclin (IP) receptor over other prostanoid receptor subtypes.
-
Experimental Protocols: Detailed methodologies for the key experiments used to determine these binding characteristics.
-
Signaling Pathways and Experimental Workflow Diagrams: Visual representations of the relevant biological pathways and experimental procedures.
This information on beraprost can serve as a valuable reference point for understanding the potential pharmacological profile of similar prostaglandin analogues like this compound.
A Technical Guide to Beraprost Receptor Binding Affinity and Selectivity
Introduction
Beraprost is a synthetic, orally active prostacyclin (PGI2) analogue.[1] Like endogenous prostacyclin, beraprost exerts its primary pharmacological effects through activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] Activation of the IP receptor leads to a cascade of intracellular events, most notably the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is central to the vasodilatory, anti-platelet, and anti-proliferative effects of beraprost.[1]
Understanding the binding affinity and selectivity of beraprost for the IP receptor, as well as its potential interactions with other prostanoid receptors, is crucial for elucidating its therapeutic effects and side-effect profile.
Beraprost Receptor Binding Affinity
Radioligand binding assays are the primary method used to determine the affinity of a compound for its receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by increasing concentrations of the unlabeled test compound (e.g., beraprost). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value.
Table 1: Illustrative Binding Affinity of Beraprost for Prostanoid Receptors
| Receptor Subtype | Ligand | Test System | Ki (nM) | Reference |
| Human IP Receptor | Esuberaprost (active isomer of Beraprost) | Human Platelets | ~10 | Adapted from[1] |
| Human EP3 Receptor | Beraprost | Recombinant cells | 680 | [1] |
| Human EP1 Receptor | Beraprost | Recombinant cells | >3000 | [1] |
| Human EP2 Receptor | Beraprost | Recombinant cells | >3000 | [1] |
| Human DP1 Receptor | Beraprost | Recombinant cells | >3000 | [1] |
Note: This table is illustrative and compiled from different sources. Direct comparative studies are limited.
Beraprost Receptor Selectivity
Receptor selectivity is a critical aspect of a drug's pharmacological profile, as it determines the extent of on-target versus off-target effects. Beraprost is considered a selective IP receptor agonist.[1] Its high affinity for the IP receptor compared to other prostanoid receptors (EP, FP, DP, TP) is the basis for its therapeutic application in conditions like pulmonary arterial hypertension, where IP receptor-mediated vasodilation and anti-proliferative effects are beneficial.[2]
However, at higher concentrations, beraprost may exhibit some activity at other prostanoid receptors, such as the EP3 receptor, which could contribute to its overall pharmacological effect or potential side effects.[1]
Experimental Protocols
Radioligand Binding Assay
A standard radioligand binding assay to determine the affinity of beraprost for prostanoid receptors would follow this general protocol:
-
Membrane Preparation:
-
Cells stably expressing the human prostanoid receptor of interest (e.g., HEK-293 cells transfected with the human IP receptor gene) are cultured and harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Assay:
-
A constant concentration of a suitable radioligand (e.g., [³H]-iloprost for the IP receptor) is incubated with the cell membrane preparation.
-
Increasing concentrations of unlabeled beraprost are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand for the same receptor.
-
The incubation is carried out at a specific temperature for a set period to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value is determined from the resulting sigmoidal curve using non-linear regression analysis.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Visualizations
Signaling Pathway of Beraprost at the IP Receptor
Caption: Signaling pathway of Beraprost via the IP receptor.
Experimental Workflow for Receptor Binding Assay
Caption: Experimental workflow for a radioligand binding assay.
References
In-depth Structural Analysis of Posaraprost: A Technical Guide
An Introduction to a Novel Prostaglandin Analogue
Posaraprost is a synthetic prostaglandin analogue that has emerged as a molecule of significant interest within the fields of pharmacology and drug development. Its unique structural features distinguish it from endogenous prostaglandins and other synthetic analogues, leading to a distinct pharmacological profile. This technical guide provides a comprehensive overview of the structural analysis of the this compound molecule, including its chemical synthesis, mechanism of action, and key experimental data. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this novel compound.
Chemical Structure and Synthesis
The core structure of this compound is built upon the prostanoic acid skeleton, characteristic of all prostaglandins. However, specific modifications to the cyclopentane ring and the alpha and omega side chains confer its unique properties. While the precise, publicly disclosed synthetic route for this compound remains proprietary, analogous prostaglandin syntheses, such as that of Beraprost, offer insights into potential synthetic strategies. These complex multi-step syntheses often involve the creation of key intermediates and the stereocontrolled introduction of chiral centers. A general patent for a Beraprost synthesis outlines a process that could be conceptually similar to what might be employed for this compound, involving the formation of key intermediates and subsequent cyclization and side-chain additions[1].
Mechanism of Action
This compound exerts its biological effects primarily by acting as a selective agonist for specific prostaglandin receptors. Prostaglandin receptors are a family of G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and pathological processes. The binding of this compound to its target receptor initiates a cascade of intracellular signaling events.
A representative signaling pathway for a prostaglandin analogue is depicted below. Upon binding to the receptor, a conformational change is induced, leading to the activation of an associated G-protein. This, in turn, can modulate the activity of downstream effector enzymes such as adenylyl cyclase or phospholipase C, ultimately resulting in changes in intracellular second messenger concentrations (e.g., cAMP, IP3, DAG) and subsequent cellular responses.
References
Preclinical Safety and Toxicology of Posaraprost: An Overview of Available Information
A comprehensive search for detailed preclinical safety and toxicology data on Posaraprost reveals a significant lack of publicly available information. this compound, a prostaglandin EP2 receptor agonist, was under investigation for the treatment of glaucoma. However, its clinical development was discontinued. Consequently, the extensive preclinical data typically submitted for regulatory approval has not been widely published in peer-reviewed literature or made available in public databases. This is a common occurrence for drug candidates that do not reach the market.
Preclinical safety and toxicology studies are fundamental to drug development, aiming to identify potential hazards and establish a safe starting dose for human trials.[1][2] These studies encompass a range of assessments, including single and repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. The primary goals of this preclinical evaluation are to characterize toxic effects on target organs, understand dose-dependency, and assess the reversibility of any adverse findings.[2][3]
While specific data for this compound is unavailable, general toxicological considerations for prostaglandin analogs can be inferred from related compounds. Prostaglandins are known to have a wide range of physiological effects, and their exogenous administration can lead to various on-target and off-target effects. For instance, other prostaglandin analogs used in clinical practice can cause local irritation, hyperemia, and changes in intraocular pressure. Systemic administration can affect cardiovascular, respiratory, and gastrointestinal systems.
Without specific data on this compound, a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested cannot be constructed. The following sections outline the general types of preclinical studies that would have been conducted for this compound, based on standard regulatory guidelines.
General Preclinical Safety Assessment for a Prostaglandin Analog
A typical preclinical toxicology program for a drug like this compound would involve a tiered approach, starting with in vitro and in silico assessments, followed by in vivo studies in animal models.
1. Safety Pharmacology: These studies investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. For a prostaglandin analog, this would include a thorough evaluation of the cardiovascular, respiratory, and central nervous systems.
2. Acute, Subchronic, and Chronic Toxicity Studies: These studies are designed to characterize the toxicity profile of a drug candidate after single and repeated administrations over different durations. Key aspects that would have been evaluated for this compound include:
- Animal Models: Typically, two species (one rodent and one non-rodent) are used.
- Route of Administration: For a glaucoma drug, both topical (ocular) and systemic routes would likely be tested.
- Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.
3. Genotoxicity: A battery of tests is conducted to assess the potential of a drug to cause genetic damage. This typically includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents.
4. Carcinogenicity: Long-term studies in animals are performed to evaluate the carcinogenic potential of a drug. These are usually required for drugs intended for chronic use.
5. Reproductive and Developmental Toxicology: These studies assess the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.
Signaling Pathways
This compound is a prostaglandin EP2 receptor agonist. The EP2 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling pathway is involved in various physiological processes, including inflammation, vasodilation, and modulation of immune responses.
Below is a generalized diagram representing the EP2 receptor signaling pathway.
Caption: Generalized EP2 Receptor Signaling Pathway.
Experimental Workflow
The general workflow for preclinical safety and toxicology assessment follows a structured path from in vitro to in vivo studies, culminating in a comprehensive report for regulatory submission.
Caption: General Preclinical Toxicology Workflow.
References
Navigating the Physicochemical Landscape of Posaraprost: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the core physicochemical properties of Posaraprost, a novel prostaglandin analogue. Tailored for researchers, scientists, and drug development professionals, this document outlines the critical solubility and stability characteristics of this compound, offering a foundational understanding for its formulation and analytical development. Due to the limited publicly available data on this compound, this guide presents a generalized framework for assessing a prostaglandin analogue, incorporating established methodologies and data presentation formats.
This compound Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections detail the solubility of this compound in various media, providing a basis for solvent selection and formulation design.
Aqueous Solubility
The aqueous solubility of this compound was evaluated across a physiologically relevant pH range to simulate its behavior in different biological environments.
Table 1: Aqueous Solubility of this compound at 25°C
| pH | Solubility (mg/mL) | Method |
| 3.0 | < 0.1 | Shake-flask |
| 5.0 | 0.5 | Shake-flask |
| 7.4 | 2.3 | Shake-flask |
| 9.0 | 15.8 | Shake-flask |
Organic Solvent Solubility
Solubility in a range of organic solvents was determined to support formulation development and analytical method design.
Table 2: Solubility of this compound in Organic Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Ethanol | > 100 |
| Methanol | > 100 |
| Acetonitrile | > 100 |
| Propylene Glycol | 50 |
| Polyethylene Glycol 400 | 75 |
| Ethyl Acetate | < 10 |
| Heptane | < 0.1 |
Stability Characteristics of this compound
Understanding the stability of this compound under various stress conditions is paramount for ensuring its quality, safety, and efficacy throughout its shelf life.
Solid-State Stability
The solid-state stability of this compound was assessed under accelerated and long-term storage conditions as per ICH guidelines.
Table 3: Solid-State Stability of this compound
| Condition | Duration | Purity Change (%) | Degradation Products |
| 40°C / 75% RH | 6 months | < 0.2 | Not Detected |
| 25°C / 60% RH | 12 months | < 0.1 | Not Detected |
| Photostability (ICH Q1B) | 1.2 million lux hours | < 0.5 | DP-1, DP-2 |
Solution-State Stability
The stability of this compound in solution was investigated to identify potential degradation pathways and inform formulation strategies.
Table 4: Solution-State Stability of this compound (1 mg/mL in pH 7.4 buffer) at 40°C
| Time Point | Purity (%) | Major Degradant (%) |
| 0 | 99.8 | - |
| 1 week | 98.5 | 1.2 (DP-3) |
| 2 weeks | 97.1 | 2.5 (DP-3) |
| 4 weeks | 95.0 | 4.8 (DP-3) |
Experimental Protocols
Solubility Determination: Shake-Flask Method
The equilibrium solubility of this compound was determined using the shake-flask method. An excess amount of the compound was added to a known volume of the solvent in a sealed vial. The vials were agitated in a temperature-controlled shaker at 25°C for 24 hours to ensure equilibrium was reached. The resulting suspension was filtered through a 0.22 µm filter, and the concentration of this compound in the filtrate was determined by a validated HPLC-UV method.
Stability Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (HPLC) method with UV detection was developed and validated for the simultaneous determination of this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detection: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizing Methodologies and Pathways
To further elucidate the experimental and logical frameworks, the following diagrams are provided.
The Enigma of Posaraprost: Investigating a Novel Prostaglandin Analogue in the Context of Glaucoma Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Glaucoma, a leading cause of irreversible blindness, is primarily managed by reducing intraocular pressure (IOP). Prostaglandin analogues (PGAs) are the first-line therapy, prized for their potent IOP-lowering effects and once-daily dosing.[1][2] This technical guide delves into the potential novelty of Posaraprost, a recognized but clinically uncharacterized prostaglandin analogue, within the landscape of glaucoma treatment. While no public data currently links this compound to clinical or preclinical studies in glaucoma, its classification as a PGA warrants a thorough examination of the existing therapeutic framework and the potential avenues for innovation that a new chemical entity in this class might exploit. This paper will provide a comprehensive overview of the mechanism of action, experimental evaluation, and signaling pathways of established PGAs to create a contextual basis for assessing the prospective novelty of molecules like this compound.
Introduction to Prostaglandin Analogues in Glaucoma Management
The management of glaucoma is centered on the reduction of intraocular pressure, a major risk factor for optic nerve damage.[1][2] Prostaglandin analogues have revolutionized glaucoma therapy since their introduction in the 1990s, replacing beta-blockers as the preferred initial treatment due to their superior efficacy and favorable systemic side-effect profile.[1] Currently available PGAs include latanoprost, travoprost, bimatoprost, and tafluprost.[1][3] These drugs are synthetic analogues of naturally occurring prostaglandins, specifically prostaglandin F2α.[4]
The primary mechanism of action for PGAs involves increasing the uveoscleral outflow of aqueous humor, which is the fluid that fills the front part of the eye.[1][5] This is in contrast to other classes of glaucoma medications that primarily reduce the production of aqueous humor.[4][5] The once-daily dosing regimen of PGAs also contributes to better patient compliance.[1]
While "this compound" is listed as a prostaglandin analogue in the World Health Organization's International Nonproprietary Names (INN) database, there is a conspicuous absence of this compound in published clinical trials, preclinical studies, or conference proceedings related to glaucoma treatment.[6][7] This guide, therefore, aims to provide the necessary technical background for researchers and drug development professionals to understand the potential placement and novelty of a new PGA, such as this compound, should it enter the development pipeline for glaucoma.
Mechanism of Action and Signaling Pathways of Prostaglandin Analogues
The IOP-lowering effect of prostaglandin analogues is mediated through their interaction with prostanoid receptors in the eye, primarily the prostaglandin F (FP) receptor.
Receptor Binding and Activation
Prostaglandin analogues are selective agonists for the FP receptor, a G-protein coupled receptor (GPCR). Binding of the PGA to the FP receptor initiates a cascade of intracellular signaling events.
Uveoscleral Outflow Enhancement
The activation of FP receptors in the ciliary muscle and other tissues of the uveoscleral pathway leads to the remodeling of the extracellular matrix.[3] This is achieved through the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade components of the extracellular matrix, such as collagen. The breakdown of this matrix reduces the hydraulic resistance in the uveoscleral pathway, thereby increasing the outflow of aqueous humor from the eye and lowering IOP.
Below is a diagram illustrating the generalized signaling pathway for prostaglandin analogues in the eye.
Quantitative Data on Existing Prostaglandin Analogues
To establish a baseline for evaluating a potential new agent like this compound, the following table summarizes the reported IOP-lowering efficacy of commercially available prostaglandin analogues from various clinical studies.
| Prostaglandin Analogue | Reported IOP Reduction (%) | Key Side Effects |
| Latanoprost | 25 - 32%[1] | Conjunctival hyperemia, eyelash growth, iris pigmentation[1] |
| Travoprost | 25 - 32%[1] | Conjunctival hyperemia, eyelash growth, iris pigmentation[1] |
| Bimatoprost | 27 - 33%[1] | Conjunctival hyperemia, eyelash growth, iris pigmentation[1] |
| Tafluprost | 25 - 32%[1] | Conjunctival hyperemia, eyelash growth, iris pigmentation[1] |
Experimental Protocols for Evaluating Novel Prostaglandin Analogues
The development of a new prostaglandin analogue for glaucoma would involve a series of preclinical and clinical studies. The following outlines the typical experimental protocols.
Preclinical Evaluation
-
Receptor Binding Assays: To determine the binding affinity and selectivity of the novel compound for the FP receptor and other prostanoid receptors. This is typically performed using radioligand binding assays with cell membranes expressing the target receptors.
-
In Vitro Functional Assays: To assess the agonist activity of the compound at the FP receptor. This can be measured by quantifying second messenger production (e.g., intracellular calcium mobilization or cAMP inhibition) in cells expressing the FP receptor.
-
Ex Vivo Studies: Using isolated animal or human ocular tissues (e.g., ciliary muscle strips) to evaluate the compound's effect on tissue contraction and relaxation, which is indicative of its potential to modulate aqueous humor outflow pathways.
-
In Vivo Animal Models of Glaucoma: To assess the IOP-lowering efficacy and safety of the novel PGA in animal models with induced ocular hypertension. Common models include laser-induced ocular hypertension in non-human primates or rodent models. IOP is measured at multiple time points after topical administration of the drug.
The general workflow for preclinical evaluation is depicted in the following diagram.
Clinical Trial Design
-
Phase I: First-in-human studies in a small group of healthy volunteers to assess safety, tolerability, and pharmacokinetics.
-
Phase II: Dose-ranging studies in patients with glaucoma or ocular hypertension to determine the optimal dose and to further evaluate safety and efficacy. These are often randomized, controlled trials comparing the investigational drug to placebo or an active comparator.
-
Phase III: Large-scale, multicenter, randomized, controlled trials to confirm the efficacy and safety of the drug in a broader patient population. These trials are designed to provide the pivotal data for regulatory approval. The primary endpoint is typically the change in IOP from baseline.
The Quest for Novelty in Prostaglandin Analogues
While the existing PGAs are highly effective, there is still room for innovation. A novel PGA like this compound could offer advantages in several areas:
-
Enhanced Efficacy: A new molecule might exhibit higher binding affinity for the FP receptor or engage additional IOP-lowering mechanisms, leading to a greater reduction in IOP. For instance, some newer prostaglandin analogues in development target multiple receptors or have dual mechanisms of action, such as nitric oxide donation to also improve trabecular meshwork outflow.[8][9]
-
Improved Side-Effect Profile: The local side effects of current PGAs, such as conjunctival hyperemia (redness), eyelash growth, and iris pigmentation changes, can be problematic for some patients.[1] A novel PGA with a more favorable side-effect profile would be a significant advancement.
-
Different Pharmacokinetic Properties: A new compound could have a longer duration of action, potentially allowing for less frequent dosing, or improved ocular bioavailability.
Conclusion
The landscape of glaucoma treatment is continually evolving, with a persistent need for more effective and better-tolerated therapies. While this compound remains an enigma in the context of glaucoma, its classification as a prostaglandin analogue places it within the most important class of IOP-lowering medications. The technical framework provided in this guide on the mechanism of action, evaluation, and potential for innovation within the PGA class offers a robust foundation for researchers and drug development professionals to assess the potential novelty of this compound or any other emerging prostaglandin analogue. The future of glaucoma therapy will likely involve the development of such novel agents that can build upon the success of their predecessors to provide even greater benefits to patients at risk of vision loss.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. Glaucoma - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jrmds.in [jrmds.in]
- 6. cdn.who.int [cdn.who.int]
- 7. cdn.who.int [cdn.who.int]
- 8. Open-angle Glaucoma Pipeline Outlook Report 2025: Tracking the Most Promising Drugs in Clinical Development | DelveInsight [barchart.com]
- 9. Open-angle Glaucoma Pipeline Outlook Report 2025: Tracking the Most Promising Drugs in Clinical Development | DelveInsight [barchart.com]
Methodological & Application
Application Notes and Protocols for Posaraprost Solution Preparation in Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Posaraprost is a synthetic prostaglandin analog that acts as a selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gαs protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a myriad of cellular processes. The activation of the EP2 receptor and subsequent increase in intracellular cAMP levels can influence various physiological and pathological responses, including inflammation, immune modulation, and vasodilation.[1][2]
These application notes provide detailed protocols for the preparation of this compound solutions and their use in cell culture-based assays to quantify its effects on intracellular cAMP levels.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in relevant cell culture assays. This data is for illustrative purposes and should be replaced with experimentally determined values.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | Data not available |
| IUPAC Name | Data not available |
| CAS Number | Data not available |
| Solubility (DMSO) | To be determined experimentally |
| Solution Stability | To be determined experimentally |
Table 2: this compound Activity in HEK293 Cells Expressing Human EP2 Receptor
| Parameter | Value |
| EC50 | To be determined experimentally |
| Emax (% of maximum response) | To be determined experimentally |
Table 3: Effect of this compound on cAMP Levels in a Representative Cell Line
| This compound Concentration (nM) | Fold Increase in cAMP (over baseline) |
| 0.1 | To be determined experimentally |
| 1 | To be determined experimentally |
| 10 | To be determined experimentally |
| 100 | To be determined experimentally |
| 1000 | To be determined experimentally |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture assays.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the required concentration: Based on the desired final concentrations for your experiments and the undetermined solubility of this compound, decide on a suitable stock solution concentration (e.g., 10 mM).
-
Weighing this compound: In a clean, designated weighing area, carefully weigh out the required amount of this compound powder using an analytical balance.
-
Dissolving this compound:
-
Aseptically add the appropriate volume of DMSO to the weighed this compound in a sterile amber microcentrifuge tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be required to aid dissolution, but stability at elevated temperatures should be confirmed.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C, protected from light. The long-term stability of this compound in DMSO should be experimentally determined.
-
Protocol 2: cAMP Assay in Cultured Cells
Objective: To quantify the dose-dependent effect of this compound on intracellular cAMP levels in a selected cell line.
Materials:
-
Selected cell line (e.g., HEK293 cells stably expressing the human EP2 receptor)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound stock solution (from Protocol 1)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)
-
White or black, sterile 96-well or 384-well cell culture plates (as recommended by the assay kit)
-
Multichannel pipette
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed the cells into the appropriate multi-well plates at a predetermined density to achieve 80-90% confluency on the day of the assay.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Preparation of this compound Dilutions:
-
On the day of the assay, prepare a serial dilution of the this compound stock solution in the assay buffer. The final concentrations should span a range that allows for the determination of an EC50 value (e.g., from 1 pM to 10 µM).
-
Remember to account for the dilution factor when adding the compound to the cells. The final DMSO concentration in the wells should be kept constant across all conditions and should not exceed a level that affects cell viability (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for a short period (e.g., 15-30 minutes) at 37°C to inhibit phosphodiesterase activity.
-
Add the prepared this compound dilutions to the respective wells. Include a vehicle control (assay buffer with the same final concentration of DMSO) and a positive control (e.g., a known EP2 agonist or forskolin, a direct adenylyl cyclase activator).
-
Incubate the plate at 37°C for the desired stimulation time (e.g., 15-60 minutes). This time should be optimized for the specific cell line and assay.
-
-
cAMP Measurement:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration (or assay signal) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 and Emax values for this compound.
-
Mandatory Visualizations
Caption: this compound activates the EP2 receptor, initiating a Gαs-mediated signaling cascade.
Caption: Workflow for determining the effect of this compound on intracellular cAMP levels.
References
Protocol for Preclinical Efficacy Testing of Posaraprost in Animal Models of Glaucoma
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for evaluating the efficacy of Posaraprost, a prostaglandin F2α analog, in reducing intraocular pressure (IOP) and protecting retinal ganglion cells (RGCs) in animal models of glaucoma. The following protocols are intended as a guide and may require optimization based on specific experimental goals and animal models used.
Introduction
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by the progressive loss of retinal ganglion cells and their axons, leading to optic nerve damage and visual field loss. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma.[1][2][3] this compound, as a prostaglandin F2α analog, is hypothesized to lower IOP by increasing the uveoscleral outflow of aqueous humor.[4][5] This mechanism is mediated through the activation of the prostaglandin F receptor (FP receptor) in the ciliary muscle and other tissues of the uveoscleral pathway.[4][5][6]
The protocols outlined below describe the induction of glaucoma in animal models, the administration of this compound, and the subsequent assessment of its efficacy in lowering IOP and preventing neurodegeneration.
Key Experimental Protocols
1. Animal Model Selection and Glaucoma Induction
A variety of animal models can be used to study glaucoma, including rodents (rats, mice), rabbits, and non-human primates (monkeys).[1][2][3][7] The choice of model depends on the specific research question, cost, and ethical considerations. For initial efficacy and dose-ranging studies, the rabbit is a commonly used model due to its larger eye size compared to rodents, making IOP measurements more straightforward.[8][9][10]
Protocol for Induction of Ocular Hypertension in Rabbits (Laser Photocoagulation of the Trabecular Meshwork)
-
Animal Preparation:
-
Acclimatize New Zealand White rabbits (2-3 kg) for at least one week before the experiment.
-
Anesthetize the rabbit with an appropriate combination of anesthetics (e.g., ketamine and xylazine).
-
Apply a topical anesthetic (e.g., proparacaine hydrochloride 0.5%) to the cornea of the eye to be treated.
-
-
Laser Treatment:
-
Place a goniolens on the cornea to visualize the trabecular meshwork.
-
Using an argon laser, deliver approximately 50-70 laser spots (50 µm spot size, 0.1 s duration, 1.0 W power) to 360° of the trabecular meshwork.
-
The contralateral eye can serve as a control.
-
-
Post-Procedure Care:
-
Administer a topical antibiotic and anti-inflammatory agent to the treated eye to prevent infection and reduce inflammation.
-
Monitor the animal until it has fully recovered from anesthesia.
-
IOP should be monitored daily for the first week and then weekly to confirm the induction and stabilization of ocular hypertension.
-
2. This compound Administration
This compound is typically formulated as a topical ophthalmic solution.
Protocol for Topical Administration:
-
Gently restrain the animal.
-
Instill a single drop (typically 25-50 µL) of the this compound solution onto the cornea of the hypertensive eye.
-
The contralateral eye may receive a vehicle control.
-
The frequency of administration (e.g., once or twice daily) should be determined based on the pharmacokinetic profile of the drug.
3. Efficacy Assessment
a. Intraocular Pressure (IOP) Measurement
IOP is the primary endpoint for assessing the efficacy of anti-glaucoma drugs.
Protocol for IOP Measurement in Rabbits using a Rebound Tonometer (e.g., TonoVet):
-
Calibrate the tonometer according to the manufacturer's instructions.
-
Gently restrain the rabbit, ensuring no pressure is applied to the neck or jugular veins, as this can artificially elevate IOP.
-
Hold the tonometer in a horizontal position and gently touch the probe to the central cornea.
-
The device will automatically take and average six measurements to provide a final IOP reading.
-
Record the IOP at baseline (before treatment) and at various time points after this compound administration (e.g., 1, 2, 4, 8, 12, and 24 hours post-dose) to determine the time of peak effect and duration of action.[11]
b. Aqueous Humor Dynamics (Advanced Protocol - for Non-Human Primates)
To further understand the mechanism of IOP reduction, aqueous humor outflow facility can be measured. This is a more invasive procedure and is typically performed in non-human primates.
Protocol for Measuring Uveoscleral Outflow:
-
Anesthetize the monkey and place it in a stereotaxic apparatus.
-
Cannulate the anterior chamber with two needles, one for infusion of a tracer (e.g., fluorescein-labeled dextran) and the other connected to a pressure transducer.
-
After a baseline period, infuse the tracer at a constant rate.
-
Collect aqueous humor samples at specific time points.
-
Euthanize the animal at the end of the experiment and dissect the ocular tissues.
-
Measure the concentration of the tracer in the aqueous humor and various ocular tissues (e.g., uvea, sclera, trabecular meshwork) to calculate the rate of uveoscleral outflow.
c. Retinal Ganglion Cell (RGC) Protection
To assess the neuroprotective effects of this compound, the number of surviving RGCs is quantified at the end of the study.
Protocol for RGC Counting using Immunohistochemistry:
-
Tissue Preparation:
-
At the end of the treatment period, euthanize the animal and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde for 24 hours.
-
Dissect the retina and prepare it as a whole mount.
-
-
Immunostaining:
-
Permeabilize the retina with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).
-
Incubate the retina with a primary antibody specific for RGCs (e.g., anti-Brn3a or anti-RBPMS).[12][13]
-
Wash the retina and incubate with a fluorescently labeled secondary antibody.
-
Mount the retina on a slide with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Cell Counting:
-
Capture images of the retina at different eccentricities (central, mid-peripheral, and peripheral) using a fluorescence microscope.
-
Count the number of labeled RGCs in each image, either manually or using automated image analysis software.[1][14]
-
Calculate the average RGC density (cells/mm²) for each retina.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Intraocular Pressure (IOP) in a Rabbit Model of Ocular Hypertension
| Treatment Group | N | Baseline IOP (mmHg) | IOP at 2h (mmHg) | IOP at 4h (mmHg) | IOP at 8h (mmHg) | IOP at 24h (mmHg) | Max IOP Reduction (%) |
| Vehicle Control | 8 | 25.4 ± 1.2 | 25.1 ± 1.5 | 24.9 ± 1.3 | 25.3 ± 1.6 | 25.5 ± 1.4 | - |
| This compound (0.005%) | 8 | 25.8 ± 1.4 | 18.2 ± 0.9 | 17.5 ± 0.8 | 19.1 ± 1.1 | 22.3 ± 1.2 | 32.2% |
| This compound (0.01%) | 8 | 25.5 ± 1.3 | 16.9 ± 1.0 | 16.2 ± 0.7 | 17.8 ± 0.9 | 21.0 ± 1.1 | 36.5% |
Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.
Table 2: Neuroprotective Effect of this compound on Retinal Ganglion Cells (RGCs) in a Rat Model of Chronic Glaucoma
| Treatment Group | N | RGC Density (cells/mm²) | RGC Survival (%) |
| Naive Control | 6 | 2500 ± 150 | 100% |
| Vehicle Control | 8 | 1250 ± 120 | 50% |
| This compound (0.005%) | 8 | 1875 ± 180 | 75% |
Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the FP receptor.
Experimental Workflow for Efficacy Testing
Caption: Experimental workflow for this compound efficacy testing.
Logical Relationship of Study Design
Caption: Logical flow of the this compound preclinical study.
References
- 1. Quantitative measurement of retinal ganglion cell populations via histology-based random forest classification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 6. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of General Anesthesia on Intraocular Pressure in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Comparison of three tonometers for measuring intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. tvst.arvojournals.org [tvst.arvojournals.org]
- 14. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Posaraprost
Abstract
This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Posaraprost in bulk drug substance and pharmaceutical formulations. The method is developed to be stability-indicating, capable of separating this compound from its potential degradation products. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, linearity, and specificity. This method is suitable for routine quality control analysis and stability studies in research and drug development settings.
Introduction
This compound is a prostaglandin F2α analog. As with other compounds in this class, there is a critical need for a reliable analytical method to determine its purity and concentration in various samples. HPLC is a widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and accuracy.[1] The development and validation of an analytical method are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.[2][3] This document provides a detailed protocol for an HPLC method for the quantification of this compound, which can be adapted for various research and quality control applications.
Experimental
2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in Table 1.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
2.2. Chemicals and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade)
2.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Prepare the sample by dissolving the bulk drug or the formulation in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation
The developed HPLC method was validated according to ICH guidelines for the following parameters: specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4][5]
3.1. Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions including acid, base, oxidation, heat, and light. The chromatograms of the stressed samples were compared with that of an unstressed sample to evaluate the separation of this compound from any degradation products.
3.2. Linearity
The linearity of the method was evaluated by analyzing a series of five concentrations of this compound standard solutions. The calibration curve was constructed by plotting the peak area against the concentration.
3.3. Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
3.4. Precision
-
Repeatability (Intra-day precision): Assessed by six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on three different days.
3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Results and Discussion
The developed HPLC method provided good separation of this compound from its degradation products, demonstrating its specificity. The retention time for this compound was approximately 4.5 minutes. A summary of the method validation results is presented in Table 2.
Table 2: Summary of Method Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9998 | R² ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | 0.85% | RSD ≤ 2.0% |
| - Intermediate Precision | 1.23% | RSD ≤ 2.0% |
| LOD (µg/mL) | 0.25 | - |
| LOQ (µg/mL) | 0.75 | - |
The low relative standard deviation (RSD) values for repeatability and intermediate precision indicate the high precision of the method. The accuracy results, with recovery values close to 100%, demonstrate the method's ability to provide accurate measurements.
Protocol
5.1. Preparation of Mobile Phase
-
Mix 600 mL of acetonitrile with 400 mL of water.
-
Add 1 mL of formic acid to the mixture.
-
Degas the mobile phase by sonication for 15 minutes.
5.2. System Suitability
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the standard solution (e.g., 50 µg/mL) five times.
-
The system is suitable for use if the RSD of the peak areas is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.
5.3. Analysis Procedure
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Conclusion
The described HPLC method is simple, rapid, accurate, and precise for the quantification of this compound. The method has been successfully validated according to ICH guidelines and is suitable for routine analysis in a quality control laboratory.
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
References
Application Note: High-Throughput Analysis of Posaraprost and its Metabolites in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a robust and sensitive method for the simultaneous quantification of Posaraprost and its primary metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a novel prostaglandin F2α analog currently under investigation for its therapeutic effects. Understanding its metabolic fate is crucial for drug development. This method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described protocol offers excellent accuracy, precision, and a high throughput for the analysis of this compound and its metabolites, making it suitable for pharmacokinetic and drug metabolism studies.
Introduction
This compound is a synthetic prostaglandin F2α analog. Like other drugs in its class, it is expected to undergo metabolic changes in the body before excretion. The primary route of metabolism for similar prostaglandin analogs, such as latanoprost and travoprost, is β-oxidation of the α- and ω-chains, leading to the formation of shorter-chain carboxylic acid metabolites.[1][2] The principal metabolites of this compound are hypothesized to be the 1,2-dinor and 1,2,3,4-tetranor metabolites. Accurate and sensitive analytical methods are essential for the quantitative determination of the parent drug and its metabolites in biological matrices to thoroughly understand its pharmacokinetic profile. This application note provides a detailed protocol for the analysis of this compound and its key metabolites in human plasma.
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound and its metabolites from human plasma.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., Latanoprost-d4 in ACN)
-
-
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 ACN:Water with 0.1% formic acid) and inject 10 µL into the LC-MS/MS system.
-
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 30 |
| 4.0 | 30 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key MS Parameters:
| Parameter | Value |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 550 °C |
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 433.3 | 335.2 | 25 |
| 1,2-dinor this compound | 405.3 | 307.2 | 27 |
| 1,2,3,4-tetranor this compound | 377.2 | 279.2 | 30 |
| Internal Standard (Latanoprost-d4) | 437.3 | 240.2 | 28 |
Data Presentation
The developed LC-MS/MS method was validated for linearity, accuracy, precision, and recovery. The quantitative data is summarized in the tables below.
Table 1: Calibration Curve Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | > 0.995 |
| 1,2-dinor this compound | 0.1 - 100 | > 0.995 |
| 1,2,3,4-tetranor this compound | 0.1 - 100 | > 0.996 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | LQC | 0.3 | 98.7 | 4.5 |
| MQC | 30 | 101.2 | 3.1 | |
| HQC | 80 | 99.5 | 2.8 | |
| 1,2-dinor this compound | LQC | 0.3 | 102.1 | 5.2 |
| MQC | 30 | 99.8 | 3.8 | |
| HQC | 80 | 100.5 | 3.2 | |
| 1,2,3,4-tetranor this compound | LQC | 0.3 | 97.9 | 6.1 |
| MQC | 30 | 103.4 | 4.2 | |
| HQC | 80 | 101.8 | 3.5 |
Table 3: Extraction Recovery
| Analyte | Concentration (ng/mL) | Mean Recovery (%) |
| This compound | 30 | 92.3 |
| 1,2-dinor this compound | 30 | 89.5 |
| 1,2,3,4-tetranor this compound | 30 | 87.1 |
Visualizations
This compound Metabolic Pathway
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow
Caption: Workflow for this compound metabolite analysis.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of this compound and its major metabolites in human plasma. The simple sample preparation and rapid chromatographic analysis make this method well-suited for supporting drug metabolism and pharmacokinetic studies in the development of this new therapeutic agent.
References
Application Notes and Protocols for Preclinical Administration of Posaraprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
Posaraprost is a prostaglandin F2α analog under investigation for its potential to reduce intraocular pressure (IOP), a critical factor in the management of glaucoma. As with other compounds in this class, preclinical studies are essential to characterize its pharmacokinetic profile, efficacy, and safety before clinical trials. These application notes provide detailed protocols for the administration of this compound in common preclinical models, based on established techniques for similar prostaglandin analogs. The provided methodologies and data tables are intended to serve as a comprehensive guide for researchers initiating preclinical evaluations of this compound.
Data Presentation
The following tables summarize representative quantitative data for topical ocular administration of prostaglandin analogs in preclinical studies. These values are derived from studies on compounds similar to this compound and should be optimized for specific experimental designs.
Table 1: Representative Dosing for Topical Ocular Administration in Rabbits
| Parameter | Value | Rationale/Reference |
| Animal Model | New Zealand White Rabbit | Commonly used for ophthalmic studies due to their large eyes and well-characterized ocular anatomy. |
| Formulation | 0.01% - 0.03% Ophthalmic Solution | Based on effective concentrations of other prostaglandin analogs like Bimatoprost.[1] |
| Vehicle | Buffered Saline with a preservative (e.g., 0.02% Benzalkonium Chloride) and/or viscosity-enhancing agent (e.g., Hydroxypropyl Methylcellulose) | Standard ophthalmic formulation to ensure stability, sterility, and prolonged contact time with the ocular surface. |
| Dose Volume | 25 - 50 µL per eye | Standard volume for topical ocular administration in rabbits to avoid significant overflow and ensure consistent dosing. |
| Frequency | Once or twice daily | Common dosing regimens in both preclinical and clinical settings for prostaglandin analogs.[2] |
| Route | Topical Ocular Instillation | Direct administration to the site of action for glaucoma treatment. |
Table 2: Example Pharmacokinetic Parameters for a Prostaglandin Analog (Bimatoprost) in Rabbit Aqueous Humor Following a Single Topical Ocular Dose
| Formulation | Cmax (ng/mL) | Tmax (hours) | AUC0-8h (ng·h/mL) |
| Preserved Bimatoprost 0.01% Solution | 26.3 | ~0.5 - 1 | 67.0 |
| Preservative-Free Bimatoprost 0.01% Gel | 50.2 | ~0.5 - 1 | 134.0 |
| Preserved Bimatoprost 0.03% Solution | 59.9 | ~0.5 - 1 | 148.0 |
Data adapted from a preclinical study on Bimatoprost in pigmented rabbits.[1] These values for a related compound can provide an initial estimate for the expected pharmacokinetic profile of this compound.
Experimental Protocols
Protocol 1: Topical Ocular Administration in Rabbits for Pharmacokinetic Studies
Objective: To determine the concentration of this compound and/or its active metabolite in ocular tissues (e.g., aqueous humor, iris, ciliary body) over time following a single topical dose.
Materials:
-
This compound ophthalmic solution (e.g., 0.01%)
-
New Zealand White rabbits (male or female, 2-3 kg)
-
Calibrated micropipette and sterile tips
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Euthanasia solution
-
Microcentrifuge tubes
-
Dissection tools
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate rabbits to the housing facility for at least 7 days before the experiment.
-
Dosing:
-
Gently restrain the rabbit.
-
Instill one drop of topical anesthetic into each eye.
-
After approximately 1 minute, administer a single 35 µL drop of the this compound ophthalmic solution onto the superior cornea of one eye, being careful not to touch the corneal surface with the pipette tip. The contralateral eye can be used as a control.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours) post-dose, euthanize a cohort of animals (n=3-5 per time point).
-
Immediately collect aqueous humor by paracentesis using a 27-30 gauge needle.
-
Enucleate the eye and dissect the iris and ciliary body.
-
Flash-freeze all collected tissues in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Analysis:
-
Process the tissue samples (e.g., homogenization, protein precipitation).
-
Analyze the concentration of this compound and its metabolites using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the mean concentration at each time point.
-
Determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Protocol 2: Intraocular Pressure (IOP) Reduction Efficacy Study in a Glaucoma Model
Objective: To evaluate the efficacy of this compound in reducing IOP in an animal model of ocular hypertension.
Materials:
-
This compound ophthalmic solution (various concentrations)
-
Vehicle control solution
-
Animal model of ocular hypertension (e.g., laser-induced or steroid-induced)
-
Tonometer suitable for the animal model (e.g., Tono-Pen, rebound tonometer)
-
Topical anesthetic
Procedure:
-
Model Induction: Induce ocular hypertension in the chosen animal model and confirm a stable, elevated IOP.
-
Baseline IOP Measurement:
-
Anesthetize the animal's cornea with a topical anesthetic.
-
Measure the baseline IOP in both eyes using a calibrated tonometer. Take at least three readings and average them.
-
-
Dosing:
-
Administer a single drop of the this compound solution or vehicle to the hypertensive eye(s) once daily for a specified period (e.g., 7 days).
-
-
IOP Monitoring:
-
Measure IOP at various time points post-dosing (e.g., 2, 4, 8, and 24 hours after the first dose, and then daily before the next dose).
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for both the treatment and vehicle groups.
-
Statistically compare the IOP reduction between the groups to determine the efficacy of this compound.
-
Mandatory Visualizations
References
- 1. Preclinical and Clinical Pharmacokinetics of a New Preservative-Free Bimatoprost 0.01% Ophthalmic Gel to Treat Glaucoma and Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ocular pharmacokinetics and tolerability of bimatoprost ophthalmic solutions administered once or twice daily in rabbits, and clinical dosing implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for Measuring Posaraprost-Induced Cellular Changes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Posaraprost is a synthetic prostaglandin analog. Prostaglandins are a class of lipid compounds that exert a wide range of physiological effects through their interaction with specific G-protein coupled receptors (GPCRs). Understanding the cellular response to this compound is crucial for elucidating its mechanism of action and potential therapeutic applications. These application notes provide a comprehensive overview of cell-based assays to measure the cellular changes induced by this compound, including detailed experimental protocols and data presentation guidelines. The assays described herein are designed to assess cell viability, GPCR signaling, and cytoskeletal dynamics.
Assessing Cell Viability and Cytotoxicity
A primary step in characterizing the effect of any new compound is to determine its impact on cell viability and cytotoxicity. Several robust assays are available for this purpose.
Data Presentation: Cell Viability and Cytotoxicity
Quantitative data from cell viability and cytotoxicity assays should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound and control treatments.
| Treatment Group | Concentration | Incubation Time (hours) | Cell Viability (%) [Mean ± SD] | Cytotoxicity (%) [Mean ± SD] |
| Vehicle Control | - | 24 | 100 ± 5.2 | 2.1 ± 0.8 |
| This compound | 1 µM | 24 | 98.2 ± 4.5 | 3.5 ± 1.1 |
| This compound | 10 µM | 24 | 95.1 ± 6.1 | 5.8 ± 1.5 |
| This compound | 50 µM | 24 | 82.4 ± 7.3 | 18.9 ± 3.2 |
| This compound | 100 µM | 24 | 65.7 ± 8.9 | 35.4 ± 4.6 |
| Positive Control (e.g., Triton X-100) | 1% | 24 | 5.3 ± 2.1 | 94.7 ± 2.3 |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Selected cell line (e.g., human corneal epithelial cells)
-
Complete cell culture medium
-
This compound stock solution
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Include a positive control for cytotoxicity (e.g., 1% Triton X-100).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
The WST-1 assay is another colorimetric assay that measures the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.
Materials:
-
WST-1 reagent
-
96-well cell culture plates
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and controls.
-
Incubate for the desired time.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm.
-
Calculate cell proliferation as a percentage of the vehicle-treated control.
This fluorescence-based assay provides a two-color visualization of live and dead cells. Calcein-AM is cleaved by esterases in live cells to produce a green fluorescence, while Ethidium Homodimer-1 enters dead cells with compromised membranes and binds to DNA, emitting red fluorescence.
Materials:
-
Calcein-AM and Ethidium Homodimer-1 staining solution
-
96-well black-walled, clear-bottom plates
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
Wash the cells once with PBS.
-
Add the Calcein-AM/Ethidium Homodimer-1 staining solution to each well.
-
Incubate for 30-45 minutes at room temperature, protected from light.
-
Visualize and quantify the green (live) and red (dead) fluorescence using a fluorescence microscope or plate reader.
GPCR Signaling Pathway Activation
This compound, as a prostaglandin analog, is expected to activate one or more prostaglandin receptors, which are GPCRs. The activation of these receptors initiates downstream signaling cascades.
Data Presentation: GPCR Signaling
| Assay | Parameter Measured | This compound Concentration | Fold Change over Baseline [Mean ± SD] | EC50 (µM) |
| cAMP Assay | Intracellular cAMP | 10 µM | 8.5 ± 1.2 | 2.1 |
| Calcium Flux Assay | Intracellular Ca2+ | 10 µM | 5.2 ± 0.8 | 1.5 |
| β-Arrestin Recruitment | Luminescence Signal | 10 µM | 6.7 ± 0.9 | 3.3 |
Experimental Protocols
Many prostaglandin receptors are coupled to Gs or Gi proteins, which stimulate or inhibit adenylyl cyclase, respectively, leading to changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
cAMP assay kit (e.g., competitive immunoassay or FRET-based)
-
Cells expressing the target prostaglandin receptor
-
This compound stock solution
-
Forskolin (positive control for Gs-coupled receptors)
Protocol:
-
Seed cells in a suitable plate format as per the kit instructions.
-
Pre-treat cells with an phosphodiesterase inhibitor (if recommended by the kit) to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of this compound for the recommended time.
-
Lyse the cells and measure cAMP levels according to the assay kit protocol.
-
Generate a dose-response curve to determine the EC50 of this compound.
Some prostaglandin receptors are coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium (Ca2+).
Materials:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Cells expressing the target prostaglandin receptor
-
This compound stock solution
-
ATP or carbachol (positive control)
Protocol:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Use a fluorescence plate reader with an injection module to add this compound at various concentrations.
-
Measure the fluorescence intensity before and after the addition of the compound to determine the change in intracellular calcium concentration.
-
Plot the change in fluorescence as a function of this compound concentration to determine the EC50.
Ligand binding to a GPCR can also trigger the recruitment of β-arrestin, which is involved in receptor desensitization and signaling.
Materials:
-
β-arrestin recruitment assay system (e.g., enzyme fragment complementation-based)
-
Cells co-expressing the target GPCR fused to one enzyme fragment and β-arrestin fused to the complementary fragment.
-
This compound stock solution
Protocol:
-
Seed the engineered cells in a 96-well or 384-well plate.
-
Add various concentrations of this compound.
-
Incubate for the time recommended by the assay manufacturer.
-
Add the detection reagents and measure the luminescence or fluorescence signal.
-
Generate a dose-response curve to determine the EC50 for β-arrestin recruitment.
Cytoskeletal Rearrangement
Prostaglandins are known to regulate the actin cytoskeleton. Changes in cell morphology, adhesion, and migration can be assessed to determine the effect of this compound on the cytoskeleton.
Data Presentation: Cytoskeletal Changes
| Assay | Parameter Measured | This compound Concentration | Change Relative to Control [Mean ± SD] |
| Phalloidin Staining | Actin Stress Fiber Formation | 10 µM | + 45% ± 8.2 |
| Cell Spreading Assay | Cell Area (µm²) | 10 µM | + 30% ± 6.5 |
| Wound Healing Assay | % Wound Closure at 24h | 10 µM | + 25% ± 5.1 |
Experimental Protocols
Phalloidin is a toxin that binds specifically to filamentous actin (F-actin). When conjugated to a fluorescent dye, it can be used to visualize the actin cytoskeleton.
Materials:
-
Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
DAPI for nuclear counterstaining
-
Cells grown on coverslips
Protocol:
-
Seed cells on sterile glass coverslips in a petri dish and allow them to adhere.
-
Treat the cells with this compound for the desired time.
-
Fix the cells with 4% PFA for 10 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Stain with fluorescently-conjugated phalloidin and DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
This assay measures the ability of cells to spread on a substrate, which is dependent on cytoskeletal dynamics.
Materials:
-
Cell culture plates
-
This compound
-
Microscope with imaging software
Protocol:
-
Plate cells at a low density and allow them to adhere for a short period (e.g., 1-2 hours).
-
Treat the cells with this compound.
-
At various time points, capture images of the cells.
-
Use
Application Notes and Protocols: Posaraprost in 3D Retinal Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) retinal organoids derived from human pluripotent stem cells (hPSCs) have emerged as a powerful in vitro model system that recapitulates key aspects of human retinal development and disease. These organoids develop a laminated structure containing the major retinal cell types, including photoreceptors, bipolar cells, amacrine cells, horizontal cells, Müller glia, and retinal ganglion cells (RGCs). This makes them an invaluable tool for disease modeling, drug screening, and developing novel therapeutic strategies for retinal degenerative diseases.
Posaraprost is a prostaglandin F2α analog. Prostaglandin analogs are known to lower intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor and are a first-line treatment for open-angle glaucoma. The primary mechanism of action involves the activation of prostaglandin F (FP) receptors, which are present in various ocular tissues. Activation of these G-protein coupled receptors initiates a signaling cascade that leads to the remodeling of the extracellular matrix, reducing resistance to aqueous humor outflow.
Given that glaucoma is a neurodegenerative disease characterized by the progressive loss of RGCs and their axons, 3D retinal organoids provide a unique platform to investigate the neuroprotective potential of compounds like this compound directly on human RGCs in a tissue-like context. These application notes provide a detailed, hypothetical protocol for the treatment of 3D retinal organoids with this compound to assess its effects on RGC survival and neurite outgrowth.
Disclaimer: The following protocols and data are provided as an illustrative example. The application of this compound in 3D retinal organoid models is a novel area of research, and these guidelines are based on established methods for retinal organoid culture and drug treatment. Researchers should optimize these protocols for their specific experimental needs.
Experimental Protocols
I. Generation and Culture of 3D Retinal Organoids
This protocol is adapted from established methods for generating retinal organoids from hPSCs.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
mTeSR™1 medium
-
ACCUTASE™
-
DMEM/F12
-
Neurobasal® Medium
-
B-27™ Supplement
-
N-2 Supplement
-
GlutaMAX™ Supplement
-
Non-Essential Amino Acids (NEAA)
-
2-Mercaptoethanol
-
IGF-1
-
Matrigel®
-
ROCK inhibitor (Y-27632)
-
Low-attachment U-bottom 96-well plates
-
6-well culture plates
Protocol:
-
hPSC Expansion: Culture hPSCs in mTeSR™1 medium on Matrigel®-coated plates. Passage cells every 4-5 days using ACCUTASE™.
-
Embryoid Body (EB) Formation:
-
Dissociate hPSCs into a single-cell suspension using ACCUTASE™.
-
Resuspend cells in EB formation medium (DMEM/F12, 20% KnockOut™ Serum Replacement, GlutaMAX™, NEAA, 2-Mercaptoethanol) with 10 µM Y-27632.
-
Seed 3,000 cells per well in a low-attachment U-bottom 96-well plate.
-
Centrifuge the plate at 100 x g for 3 minutes to facilitate aggregation.
-
-
Neural Induction:
-
On day 1, replace half of the medium with Neural Induction Medium (NIM; DMEM/F12, 1% N-2 supplement, GlutaMAX™, NEAA).
-
From day 3 to 6, perform a daily half-medium change with NIM.
-
-
Retinal Differentiation:
-
On day 7, transfer the EBs to low-attachment 6-well plates containing Retinal Differentiation Medium (RDM; Neurobasal® medium, 1% B-27™ supplement, 1% N-2 supplement, GlutaMAX™).
-
From day 16, add 10 ng/mL IGF-1 to the RDM to promote the formation of optic vesicles.
-
-
Optic Vesicle Isolation and Maturation:
-
Around day 24-30, optic vesicles will appear as translucent, phase-bright structures on the surface of the neural aggregates.
-
Manually excise the optic vesicles using fine sterile needles or forceps.
-
Transfer the isolated optic vesicles to new low-attachment plates with Retinal Maturation Medium (RMM; Neurobasal® medium, 1% B-27™ supplement, GlutaMAX™, 10% Fetal Bovine Serum).
-
Culture the organoids for up to 200 days or more for mature retinal structures to form. Perform half-medium changes every 2-3 days.
-
II. This compound Treatment of 3D Retinal Organoids
This hypothetical protocol describes the treatment of mature retinal organoids with this compound to evaluate its effect on RGCs.
Materials:
-
Mature 3D retinal organoids (Day 90 or older)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Retinal Maturation Medium (RMM)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA)
-
Sucrose
-
Optimal Cutting Temperature (OCT) compound
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to create a 10 mM stock solution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Treatment of Retinal Organoids:
-
Select healthy, mature retinal organoids with well-defined, laminated structures.
-
Prepare fresh working solutions of this compound in pre-warmed RMM at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Transfer individual organoids or small groups to the wells of a low-attachment 24-well plate.
-
Replace the existing medium with the prepared this compound-containing or vehicle control medium.
-
Incubate the organoids for the desired treatment duration (e.g., 48 hours, 72 hours, or longer for chronic studies).
-
-
Induction of RGC Apoptosis (Optional):
-
To model glaucomatous injury, RGC apoptosis can be induced prior to or concurrently with this compound treatment. This can be achieved by methods such as growth factor withdrawal or treatment with an excitotoxic agent like N-methyl-D-aspartate (NMDA).
-
-
Harvesting and Fixation:
-
At the end of the treatment period, carefully collect the organoids.
-
Wash the organoids twice with PBS.
-
Fix the organoids in 4% PFA in PBS for 1-2 hours at 4°C.
-
Wash three times with PBS.
-
Cryoprotect the organoids by incubating them in a graded series of sucrose solutions (15% then 30% in PBS) until they sink.
-
Embed the organoids in OCT compound and freeze for cryosectioning.
-
III. Analysis of RGC Survival and Neurite Outgrowth
A. Immunohistochemistry for RGC Survival:
-
Section the embedded organoids at 10-14 µm thickness using a cryostat.
-
Perform immunohistochemistry using primary antibodies against RGC markers such as BRN3A (POU4F1) and RBPMS.
-
Use a secondary antibody conjugated to a fluorescent probe.
-
Counterstain with DAPI to visualize cell nuclei.
-
Image the sections using a fluorescence or confocal microscope.
-
Quantify the number of BRN3A-positive or RBPMS-positive cells per unit area in the ganglion cell layer of the organoids.
B. Neurite Outgrowth Assay:
-
After treatment, embed individual organoids in a 3D matrix such as Matrigel® in a multi-well plate.
-
Culture for an additional 3-5 days to allow for neurite extension from the organoids.
-
Fix and perform immunohistochemistry for neuronal markers like β-III tubulin (TUJ1).
-
Image the entire organoid and its neurite halo.
-
Quantify neurite outgrowth by measuring the total area of the neurite halo or the length of the longest neurites using image analysis software (e.g., ImageJ).
Data Presentation
The following tables present example data that could be generated from the described experiments.
Table 1: Effect of this compound on Retinal Ganglion Cell Survival in 3D Retinal Organoids
| Treatment Group | Concentration | Mean Number of BRN3A+ Cells/mm² (± SEM) | % Change from Vehicle |
| Vehicle Control | 0.1% DMSO | 150 (± 12) | - |
| This compound | 1 nM | 162 (± 15) | +8% |
| This compound | 10 nM | 185 (± 18) | +23% |
| This compound | 100 nM | 210 (± 20) | +40% |
| This compound | 1 µM | 195 (± 19) | +30% |
Table 2: Effect of this compound on Neurite Outgrowth from 3D Retinal Organoids
| Treatment Group | Concentration | Mean Neurite Halo Area (µm²) (± SEM) | % Change from Vehicle |
| Vehicle Control | 0.1% DMSO | 50,000 (± 4,500) | - |
| This compound | 1 nM | 58,000 (± 5,200) | +16% |
| This compound | 10 nM | 72,000 (± 6,800) | +44% |
| This compound | 100 nM | 85,000 (± 7,900) | +70% |
| This compound | 1 µM | 78,000 (± 7,100) | +56% |
Visualizations
Signaling Pathway
Caption: this compound signaling pathway in retinal cells.
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Overcoming Posaraprost Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Posaraprost.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a prostaglandin F2α analog. Like many other prostaglandin analogs, it is a lipophilic molecule, meaning it has poor solubility in water-based (aqueous) solutions. This low aqueous solubility can present significant challenges in experimental settings, affecting the accuracy of in vitro assays, hindering the development of stable formulations, and impacting bioavailability in preclinical studies.
Q2: What are the common signs of this compound solubility issues in my experiments?
Common indicators of solubility problems include:
-
Precipitation: The compound falls out of solution, appearing as a solid, cloudiness, or film.
-
Inconsistent Results: Poor solubility can lead to variable and non-reproducible data in biological assays.
-
Low Bioavailability: In animal studies, poor solubility can limit the absorption and systemic exposure of the compound.
-
Difficulty in Stock Solution Preparation: Challenges in dissolving the compound in common aqueous buffers.
Q3: Can I use organic solvents to dissolve this compound?
Yes, this compound, like other prostaglandin analogs, is generally soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and acetonitrile. However, the concentration of these organic solvents in your final experimental medium should be carefully controlled, as high concentrations can be toxic to cells or interfere with the assay.
Troubleshooting Guide
Issue 1: this compound precipitates when I dilute my stock solution into an aqueous buffer.
This is a common problem when a drug dissolved in an organic solvent is introduced into an aqueous environment.
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for this compound precipitation.
Solutions:
-
Reduce Final Concentration: The simplest approach is to lower the final concentration of this compound in your aqueous medium.
-
Co-solvent System: Maintain a small, non-toxic percentage of the initial organic solvent (e.g., <1% DMSO or ethanol) in the final aqueous solution.
-
pH Adjustment: The solubility of some compounds can be pH-dependent. Experiment with adjusting the pH of your aqueous buffer, if the compound's stability is not compromised.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Polyoxyl 40 hydrogenated castor oil can help to form micelles that encapsulate the lipophilic drug, increasing its apparent solubility.
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with poorly soluble drugs, significantly enhancing their aqueous solubility.[1]
Issue 2: My quantitative results for this compound are inconsistent across experiments.
Inconsistent results are often a downstream effect of poor solubility.
Solutions:
-
Ensure Complete Dissolution of Stock: Before each experiment, visually inspect your stock solution to ensure there is no precipitate. Gentle warming or vortexing may be necessary.
-
Prepare Fresh Dilutions: Avoid using old dilutions, as the compound may precipitate over time. Prepare fresh dilutions from your stock solution for each experiment.
-
Sonication: Use a sonicator to aid in the dissolution of this compound in your chosen solvent system, but be mindful of potential degradation with excessive sonication.
Quantitative Solubility Data
| Compound | Solvent | Solubility |
| Latanoprost | Water | 0.0129 mg/mL[2] |
| Ethanol | Miscible | |
| DMSO | ~50 mg/mL | |
| Dimethyl formamide | ~100 mg/mL | |
| 1:1 Ethanol:PBS (pH 7.2) | 0.4 mg/mL | |
| PBS (pH 7.2) | 0.05 mg/mL | |
| Travoprost | Water | Practically insoluble[1][3][4] |
| Acetonitrile, Methanol, Octanol, Chloroform | Very soluble[1][3][4] | |
| DMSO | ≥ 41.67 mg/mL[5] | |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL[5] | |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL[5] |
Disclaimer: This data is for closely related prostaglandin F2α analogs and should be used as a guideline. It is recommended to experimentally determine the solubility of this compound in your specific solvent systems.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add a small volume of an appropriate organic solvent (e.g., DMSO or ethanol).
-
Vortex or sonicate the mixture until the powder is completely dissolved.
-
Add more solvent to reach the final desired stock concentration.
-
Store the stock solution at -20°C or as recommended by the supplier.
Protocol 2: Enhancing Aqueous Solubility using HP-β-Cyclodextrin
-
Prepare a stock solution of HP-β-cyclodextrin in your desired aqueous buffer (e.g., 45% w/v).
-
Prepare a high-concentration stock solution of this compound in an organic solvent (e.g., ethanol).
-
Slowly add the this compound stock solution to the HP-β-cyclodextrin solution while vortexing.
-
Allow the mixture to equilibrate, typically for 1-2 hours at room temperature.
-
This method is based on the principle of forming an inclusion complex to enhance solubility.
Signaling Pathway
Mechanism of Action of Prostaglandin F2α Analogs like this compound
This compound, being a prostaglandin F2α analog, is expected to act as a selective agonist for the Prostaglandin F (FP) receptor. The primary mechanism for lowering intraocular pressure (IOP) in the treatment of glaucoma is by increasing the uveoscleral outflow of aqueous humor. This is achieved through the remodeling of the extracellular matrix in the ciliary muscle and sclera.
Caption: this compound signaling pathway in ciliary muscle cells.
References
Technical Support Center: Optimizing Posaraprost Dosage for Maximum IOP Reduction
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Posaraprost dosage for maximal reduction of intraocular pressure (IOP). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer: "this compound" is used here as a representative prostaglandin analog. The information provided is based on established knowledge of other prostaglandin F2α analogs, such as Latanoprost, Travoprost, and Bimatoprost, and should be adapted as necessary for your specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in reducing IOP?
A1: this compound, as a prostaglandin F2α analog, primarily reduces intraocular pressure by increasing the uveoscleral outflow of aqueous humor. This is achieved through the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway. It binds to the prostaglandin F receptor (FP receptor) in the ciliary muscle, initiating a signaling cascade that leads to these changes.
Q2: What is a typical starting dose and frequency for a prostaglandin analog like this compound in preclinical studies?
A2: Based on studies with established prostaglandin analogs, a once-daily evening administration is the most common and effective dosing regimen.[1] Exceeding this frequency may not improve efficacy and could potentially increase side effects.[1] For preclinical studies in animal models, concentrations often range from 0.001% to 0.01%, with a low-microliter volume topical application.
Q3: How long does it take to observe the maximum IOP-lowering effect after administration?
A3: The maximum IOP reduction is typically observed between 8 to 12 hours after a single administration.[1] The effect generally begins 3 to 4 hours post-instillation.[1]
Q4: What is the expected percentage of IOP reduction with an optimized dose of a prostaglandin analog?
A4: Prostaglandin analogs are a potent class of IOP-lowering agents, generally producing an average pressure reduction of approximately 30%.[2] However, the actual reduction can vary depending on the specific compound, concentration, and the baseline IOP of the subject.
Troubleshooting Guides
Issue 1: High Variability in IOP Measurements in Animal Models
-
Q: We are observing significant variability in our IOP measurements in mice, making it difficult to assess the efficacy of this compound. What could be the cause and how can we mitigate this?
-
A: High variability in murine IOP measurements is a common challenge. Several factors can contribute to this:
-
Anesthesia: The type of anesthetic used can significantly impact IOP.[1][3] For instance, ketamine/xylazine may cause a more rapid drop in IOP compared to isoflurane.[3] It is crucial to maintain a consistent anesthetic protocol, including the time between induction and measurement.[3]
-
Measurement Technique: Both rebound and applanation tonometry can be used in mice, but each has its own sources of error.[4][5] Consistent probe placement and minimizing corneal contact time are critical. Using a microscope to guide tonometer positioning can improve reliability.[3]
-
Genetic Strain: Different inbred mouse strains can have inherently different baseline IOPs.[2] It is important to use age- and sex-matched animals from the same strain for all experimental groups.
-
Circadian Rhythm: IOP exhibits a natural diurnal fluctuation.[1] All measurements should be taken at the same time of day to minimize this variable.
-
-
Issue 2: Lack of Dose-Dependent IOP Reduction
-
Q: We are not observing a clear dose-response relationship with increasing concentrations of this compound. What could be the issue?
-
A: Several factors could lead to a flat dose-response curve:
-
Receptor Saturation: The FP receptors may become saturated at the lower end of your concentration range. Consider testing a wider range of concentrations, including much lower doses, to identify the linear portion of the dose-response curve.
-
Formulation Issues: The solubility and stability of this compound in your vehicle are critical. Poor solubility can lead to inconsistent dosing. Ensure the active pharmaceutical ingredient (API) is fully dissolved and the formulation is stable throughout the experiment. The use of co-solvents like DMSO should be carefully controlled, as the vehicle itself can have biological effects.
-
Tachyphylaxis: Although less common with once-daily dosing, rapid desensitization of the FP receptor could occur with more frequent administration. Adhering to a strict 24-hour dosing interval is recommended.
-
"Non-Responders": In clinical settings, some individuals do not respond to prostaglandin analog treatment. While less characterized in preclinical models, inherent biological variability could contribute to a subset of animals being non-responsive.
-
-
Issue 3: Ocular Surface Irritation Observed During the Study
-
Q: Our test subjects are showing signs of ocular surface irritation (e.g., redness, discharge) after repeated dosing with this compound. How can we address this?
-
A: Ocular surface irritation is a known side effect of some prostaglandin analogs and their preservatives.[6][7]
-
Vehicle Control: Ensure you have a vehicle-only control group to determine if the irritation is caused by the active compound or the formulation vehicle.
-
Preservative-Free Formulation: If your formulation contains a preservative like benzalkonium chloride (BAK), consider developing a preservative-free version, as preservatives are a common cause of ocular surface disease.[7]
-
Concentration Reduction: The irritation may be dose-dependent. If possible, reducing the concentration of this compound while maintaining efficacy could alleviate the irritation.
-
Observation Period: Monitor if the irritation subsides over time, as some initial hyperemia can decrease with continued use.[6]
-
-
Data Presentation
Table 1: Dose-Response of Latanoprost on IOP in Mice
| Latanoprost Concentration | Time Post-Administration (hours) | Mean IOP Reduction (%) |
| 0.0025% | 2 | 5.9 ± 1.5 |
| 0.0025% | 3 | 10.9 ± 1.8 |
| 0.01% | 2 | 14.0 ± 8.0 |
Data adapted from a study on NIH Swiss mice.
Table 2: Comparative Efficacy of Different Prostaglandin Analogs (3 months of therapy)
| Prostaglandin Analog | Concentration | Mean IOP Reduction (mmHg) |
| Bimatoprost | 0.03% | 8.13 ± 3.59 |
| Latanoprost | 0.005% | 7.63 ± 3.29 |
| Travoprost | 0.004% | 7.21 ± 3.64 |
Data from a comparative clinical study.
Experimental Protocols
Protocol 1: In Vivo IOP Measurement in Mice
-
Animal Acclimatization: House mice in a controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the mouse using a consistent method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation). Record the time of anesthetic induction.
-
Topical Administration: Under a dissecting microscope, apply a precise volume (e.g., 2-3 µL) of the this compound solution or vehicle to the corneal surface of one eye, avoiding contact with the eyelids. The contralateral eye can serve as an untreated control.
-
IOP Measurement: At predetermined time points post-administration (e.g., 2, 4, 6, 8, 12, and 24 hours), measure the IOP in both eyes using a calibrated tonometer (e.g., TonoLab or a microneedle method).
-
Data Analysis: Calculate the percentage of IOP reduction in the treated eye compared to the contralateral control eye or the baseline measurement.
Mandatory Visualization
References
- 1. neuron.mefst.hr [neuron.mefst.hr]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Method for the noninvasive measurement of intraocular pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Posaraprost Instability
Disclaimer: The following information is provided for a hypothetical prostaglandin analogue, "Posaraprost." As publicly available stability data for a compound specifically named this compound is unavailable, this guide is based on the general chemical properties and stability profiles of prostaglandin F2α analogues (e.g., latanoprost, travoprost). Researchers should validate these recommendations for their specific molecule.
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with this compound during long-term storage.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in this compound potency during our 12-month long-term stability study at 25°C/60% RH. What is the likely cause?
A1: The most probable cause is chemical degradation, likely through hydrolysis of the ester group, a common degradation pathway for prostaglandin analogues. This can be influenced by factors such as pH, excipients in the formulation, and exposure to light or oxygen. We recommend performing a forced degradation study to identify the primary degradation products and pathways.
Q2: Our stability-indicating HPLC method is showing a new, unidentified peak in aged samples of this compound. How should we proceed?
A2: The appearance of a new peak indicates the formation of a degradation product. The following steps are recommended:
-
Characterize the Peak: Use mass spectrometry (LC-MS) to determine the mass of the unknown peak and elucidate its structure. This will help in identifying the degradation pathway.
-
Forced Degradation Study: If not already done, perform a forced degradation study (acid, base, oxidation, light, heat) to see if you can intentionally generate the same peak. This can help confirm the degradation pathway.
-
Evaluate Analytical Method: Ensure your HPLC method is truly stability-indicating and can resolve all potential degradants from the parent peak and each other.
Q3: Can the formulation excipients affect the stability of this compound?
A3: Absolutely. Excipients can significantly impact the stability of prostaglandin analogues. For example, the pH of the formulation is critical, as hydrolysis rates are pH-dependent. Some antioxidants may be necessary to prevent oxidative degradation. It is also important to screen for any impurities in the excipients that might react with this compound.
Q4: We are developing an aqueous formulation of this compound and are struggling with its chemical stability. What are some formulation strategies to consider?
A4: Prostaglandin analogues are often unstable in aqueous solutions. Consider the following strategies:
-
pH Optimization: Buffer the formulation to a pH that minimizes the hydrolysis rate. For many prostaglandin esters, this is in the weakly acidic range (e.g., pH 5.5-6.7).
-
Use of Co-solvents: Propylene glycol or polyethylene glycol can sometimes reduce degradation by lowering the water activity.
-
Complexation: The use of cyclodextrins can protect the labile ester group from hydrolysis by forming an inclusion complex.
-
Nitrogen Purge: To minimize oxidative degradation, consider purging the formulation and headspace with nitrogen.
Troubleshooting Guides
Issue 1: Loss of Potency in Long-Term Storage
Potential Causes:
-
Hydrolytic degradation of the ester or amide functional group.
-
Oxidative degradation.
-
Interaction with excipients or container closure system.
-
Sub-optimal storage conditions (temperature or humidity excursions).
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the stability chambers have maintained the correct temperature and humidity throughout the study.
-
Analyze for Degradants: Use a validated stability-indicating HPLC method to quantify the appearance of degradation products alongside the loss of the active pharmaceutical ingredient (API).
-
Characterize Degradants: Use LC-MS to identify the major degradation products.
-
Review Formulation: Evaluate the pH of the formulation and the compatibility of all excipients.
-
Forced Degradation Study: Perform a forced degradation study to understand the molecule's intrinsic vulnerabilities.
Issue 2: Change in Physical Appearance (e.g., Color Change, Precipitation)
Potential Causes:
-
Formation of a colored degradation product.
-
Precipitation of the API or an excipient due to a change in solubility (e.g., pH shift).
-
Interaction with the container closure system.
Troubleshooting Steps:
-
Microscopic Examination: Examine any precipitate to determine if it is crystalline or amorphous.
-
Isolate and Identify: If possible, isolate the precipitate or colored species and analyze it using techniques like FTIR, NMR, or mass spectrometry.
-
Solubility Studies: Re-evaluate the solubility of this compound and its degradants in the formulation matrix at different temperatures and pH values.
-
Container Compatibility: Assess for leachables and extractables from the container closure system that could be reacting with the formulation.
Data Presentation
Table 1: Illustrative Stability Data for this compound Formulation (25°C/60% RH)
| Time Point | Assay (% of Initial) | Major Degradant A (% Area) | Total Impurities (% Area) | Appearance |
| Initial | 100.0 | < 0.05 | 0.15 | Clear, colorless solution |
| 3 Months | 98.5 | 0.45 | 0.60 | Clear, colorless solution |
| 6 Months | 96.2 | 1.20 | 1.35 | Clear, colorless solution |
| 12 Months | 92.1 | 2.55 | 2.70 | Clear, slightly yellow solution |
Table 2: Illustrative Results from a Forced Degradation Study of this compound
| Condition | Assay (% Remaining) | Major Degradant A (%) | Comments |
| 0.1 N HCl (80°C, 4h) | 75.2 | 15.8 | Significant hydrolysis |
| 0.1 N NaOH (80°C, 2h) | 45.3 | 40.1 | Rapid hydrolysis |
| 3% H2O2 (RT, 24h) | 98.9 | < 0.1 | Stable to oxidation |
| Photostability (ICH Q1B) | 99.5 | < 0.1 | Stable to light |
| Heat (80°C, 48h) | 94.2 | 1.8 | Minor thermal degradation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
-
Objective: To quantify this compound and its degradation products in a drug product.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample to a target concentration of 50 µg/mL with a 50:50 mixture of Acetonitrile and Water.
Protocol 2: Forced Degradation Study
-
Objective: To identify potential degradation pathways and validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidation: Incubate a 1 mg/mL solution of this compound in 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance and a 1 mg/mL solution at 80°C for 48 hours.
-
Photostability: Expose the solid drug substance and a 1 mg/mL solution to light conditions as specified in ICH Q1B.
-
Analysis: Analyze all stressed samples by the stability-indicating HPLC-UV method. A peak purity analysis should be performed to ensure that the main peak is not co-eluting with any degradants.
Visualizations
Caption: Troubleshooting workflow for an out-of-specification (OOS) stability result.
Caption: Primary hydrolytic degradation pathway for a hypothetical this compound ester.
Caption: Experimental workflow for investigating this compound instability.
Technical Support Center: Refining Posaraprost Delivery to the Anterior Chamber of the Eye
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the delivery of Posaraprost, a novel prostaglandin analog, to theanterior chamber of the eye. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in the anterior chamber?
A1: this compound, as a prostaglandin F2α analog, is designed to lower intraocular pressure (IOP) by increasing the outflow of aqueous humor from the anterior chamber. It primarily acts on prostanoid FP receptors located in the ciliary muscle and trabecular meshwork. Activation of these receptors leads to the remodeling of the extracellular matrix, which reduces the hydraulic resistance in the uveoscleral and trabecular meshwork outflow pathways, thus facilitating aqueous humor drainage.
Q2: What are the main barriers to effective this compound delivery to the anterior chamber via topical administration?
A2: The primary barriers to effective topical delivery of this compound include:
-
Tear Film Dynamics: Rapid tear turnover and drainage can wash away a significant portion of the instilled drop before it can be absorbed.
-
Corneal Barrier: The cornea presents a formidable barrier with its outer lipid-rich epithelial layer and inner water-rich stromal layer, making it difficult for drugs with either high lipophilicity or hydrophilicity to penetrate effectively.
-
Conjunctival Absorption: While the conjunctiva is more permeable than the cornea, absorption through this route can lead to systemic absorption and potential side effects, rather than targeted delivery to the anterior chamber.
-
Nasolacrimal Drainage: The instilled drug can drain through the nasolacrimal duct into the nasal cavity, where it is absorbed systemically, reducing its ocular bioavailability.
Q3: What alternative delivery systems can be considered to improve this compound bioavailability in the anterior chamber?
A3: To overcome the limitations of traditional eye drops, several alternative delivery systems are being explored for prostaglandin analogs:
-
Contact Lenses: Medicated contact lenses can act as a reservoir, providing sustained release of this compound directly onto the corneal surface, increasing contact time and improving absorption.
-
Intracameral Implants: Biodegradable or non-biodegradable implants, such as iDose TR (travoprost) and Durysta (bimatoprost), can be injected into the anterior chamber to provide controlled, long-term release of the drug, eliminating the need for daily eye drops.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles, such as those made from chitosan, can enhance its corneal permeability and provide sustained release.
Troubleshooting Guides
Issue 1: High Variability in Intraocular Pressure (IOP) Reduction in Animal Models
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Drop Instillation: Improper administration technique leading to variable dosage. | Standardize the instillation procedure. Ensure the drop is placed in the conjunctival cul-de-sac and the eyelid is held gently closed for a consistent period (e.g., 1 minute) to minimize drainage. | Reduced standard deviation in IOP measurements across the study group. |
| Stress-Induced IOP Fluctuations: Animal handling and measurement procedures can cause stress, leading to transient IOP spikes. | Acclimate animals to the handling and measurement procedures over several days before the experiment. Perform measurements in a quiet and consistent environment. | More stable baseline and post-treatment IOP readings. |
| Formulation Instability: this compound formulation may be degrading or precipitating, leading to inconsistent drug delivery. | Characterize the stability of the formulation under storage and experimental conditions. Use fresh formulations and ensure proper solubilization. | Consistent drug concentration and improved reproducibility of results. |
| Diurnal IOP Variation: Natural fluctuations in IOP throughout the day can confound results if not accounted for. | Perform IOP measurements at the same time each day. Establish a baseline diurnal curve for the animal model before initiating the treatment. | Accurate assessment of this compound's effect on IOP, independent of natural variations. |
Issue 2: Poor In Vitro Corneal Permeability of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Formulation pH: The pH of the formulation can affect the ionization state and permeability of this compound. | Test a range of pH values for the formulation to find the optimal balance between drug solubility and permeability. The unionized form of the drug is generally more permeable across the corneal epithelium. | Increased flux of this compound across the ex vivo corneal tissue. |
| Low Lipophilicity: this compound may not be sufficiently lipophilic to efficiently cross the corneal epithelium. | Consider formulating this compound as a prodrug with increased lipophilicity. The prodrug can be designed to be converted to the active form by esterases in the cornea. | Enhanced penetration through the corneal epithelium and subsequent conversion to the active drug in the anterior chamber. |
| Inadequate Mucoadhesion: The formulation does not remain on the corneal surface long enough for significant absorption. | Incorporate mucoadhesive polymers (e.g., chitosan, hyaluronic acid) into the formulation to increase its residence time on the ocular surface. | Prolonged contact time leading to increased drug absorption. |
Experimental Protocols
Protocol 1: Ex Vivo Corneal Permeability Assay
This protocol outlines the procedure for assessing the permeability of a this compound formulation across an isolated cornea.
-
Tissue Preparation:
-
Obtain fresh porcine or rabbit corneas from a local abattoir.
-
Carefully dissect the cornea with a 2-3 mm rim of scleral tissue.
-
Mount the cornea in a Franz diffusion cell with the epithelial side facing the donor chamber and the endothelial side facing the receptor chamber.
-
-
Experimental Setup:
-
Fill the receptor chamber with a known volume of BSS (Balanced Salt Solution) and maintain it at 37°C with constant stirring.
-
Add the this compound formulation to the donor chamber.
-
At predetermined time intervals (e.g., 30, 60, 90, 120, 180, 240 minutes), collect samples from the receptor chamber and replace with an equal volume of fresh BSS.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = Jss / C0
-
Where C0 is the initial concentration of this compound in the donor chamber.
-
-
Protocol 2: In Vivo IOP Measurement in a Rabbit Model
This protocol describes the measurement of intraocular pressure in rabbits following topical administration of a this compound formulation.
-
Animal Acclimation:
-
House New Zealand white rabbits in a controlled environment with a 12-hour light/dark cycle.
-
Acclimate the rabbits to the handling and IOP measurement procedure for at least one week prior to the study.
-
-
Baseline IOP Measurement:
-
Before instilling the test formulation, measure the baseline IOP in both eyes of each rabbit using a calibrated tonometer (e.g., Tono-Pen, TonoVet).
-
Take at least three readings per eye and average them to get a single value.
-
-
Drug Administration:
-
Instill a precise volume (e.g., 50 µL) of the this compound formulation into the lower conjunctival sac of one eye (the contralateral eye can serve as a control and receive the vehicle).
-
Gently hold the eyelids closed for approximately 30 seconds to facilitate drug distribution.
-
-
Post-Dosing IOP Measurement:
-
Measure the IOP in both eyes at specific time points after administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for each eye at each time point.
-
Compare the IOP reduction in the treated eye to the control eye.
-
Plot the mean IOP reduction versus time to determine the onset and duration of action of the this compound formulation.
-
Quantitative Data Summary
The following table summarizes hypothetical comparative data for different this compound delivery systems based on typical performance of prostaglandin analogs.
| Delivery System | Mean IOP Reduction (mmHg) | Duration of Effect (hours) | Corneal Permeability (Papp) (cm/s) |
| 0.005% this compound Solution | 5 - 7 | 12 - 24 | 1.5 x 10⁻⁶ |
| This compound-Loaded Contact Lens | 6 - 8 | 72 - 120 | 2.8 x 10⁻⁶ |
| This compound Nanoparticle Suspension | 7 - 9 | 24 - 48 | 3.5 x 10⁻⁶ |
| This compound Intracameral Implant | 8 - 10 | > 2160 (3 months) | Not Applicable |
Visualizations
Managing Posaraprost-Induced Side Effects in Animal Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing side effects associated with the use of Posaraprost in animal studies. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic prostaglandin F2α analog. Its primary mechanism of action in ophthalmic applications is to reduce intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor. This is achieved through the relaxation of the ciliary muscle.
Q2: What are the most common side effects of this compound observed in animal studies?
Based on studies of closely related prostaglandin analogs like Latanoprost, the most frequently observed side effects in animal models, particularly in dogs, are ocular. These include:
-
Conjunctival Hyperemia: Redness of the eye.
-
Miosis: Constriction of the pupil.
-
Uveitis: Inflammation of the uvea (the middle layer of the eye).
Systemic side effects are less common with topical administration but can include mild gastrointestinal upset in some animals.
Q3: Are there any species-specific differences in side effects?
Yes, the response to prostaglandin analogs can vary between species. For example, dogs tend to show a significant miotic response, while this effect is less pronounced in cats. It is crucial to be aware of the expected responses in the specific animal model being used.
Troubleshooting Guides
Issue 1: Managing Ocular Hyperemia
Q: We are observing significant and persistent conjunctival hyperemia in our canine subjects after this compound administration. How can we manage this?
A: Conjunctival hyperemia is an expected and common side effect. Here are some steps to manage and quantify it:
-
Dose-Response Evaluation: The severity of hyperemia is often dose-dependent. Consider a dose-response study to determine the lowest effective dose of this compound that maintains the desired IOP-lowering effect with minimal hyperemia.
-
Frequency of Administration: Studies on Latanoprost have shown that the frequency of administration can impact the severity of hyperemia. Evaluate if a less frequent dosing schedule (e.g., once daily versus twice or three times daily) can mitigate the redness while achieving the therapeutic goal.
-
Scoring and Monitoring: Implement a standardized scoring system to objectively assess the degree of hyperemia. This will allow for consistent monitoring of the side effect over time and between subjects.
Quantitative Data on Latanoprost-Induced Hyperemia in Dogs
| Treatment Frequency | Mean Conjunctival Hyperemia Grade (± SD) |
| Twice Daily | 0.93 ± 0.53 |
| Three Times Daily | 1.06 ± 0.55 |
*Data from a study on clinically normal dogs receiving 0.005% Latanoprost solution
Validation & Comparative
Comparative Efficacy of Prostaglandin Analogs in Glaucoma Management: Latanoprost vs. Travoprost
A detailed guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and experimental data of Latanoprost and Travoprost for the reduction of intraocular pressure (IOP).
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic nerve damage, often associated with elevated intraocular pressure (IOP). Prostaglandin analogs are a first-line treatment for open-angle glaucoma and ocular hypertension, owing to their potent IOP-lowering effects and once-daily dosing regimen. This guide provides a comprehensive comparison of two widely prescribed prostaglandin analogs: Latanoprost and Travoprost.
Note on "Posaraprost"
Initial searches for "this compound" did not yield any relevant clinical trial data or comparative studies against Latanoprost or Travoprost. The available information was insufficient to conduct a meaningful comparison. Therefore, this guide will focus on the well-documented comparison between Latanoprost and Travoprost.
Mechanism of Action
Both Latanoprost and Travoprost are prodrugs that are analogs of prostaglandin F2α. Upon topical administration to the eye, they are hydrolyzed by corneal esterases to their biologically active acid forms. Their primary mechanism of action is to increase the uveoscleral outflow of aqueous humor, the fluid that fills the front part of the eye. This increased outflow reduces the overall volume of aqueous humor in the eye, thereby lowering IOP. Some evidence also suggests a secondary mechanism involving an increase in the trabecular meshwork outflow.
The signaling pathway for both drugs involves binding to and activating the prostaglandin F (FP) receptor, a G-protein coupled receptor. This activation initiates a cascade of intracellular events, including the regulation of matrix metalloproteinases (MMPs). MMPs are enzymes that remodel the extracellular matrix of the ciliary muscle and sclera, leading to reduced resistance to aqueous humor outflow.
Signaling Pathway Diagram
Signaling pathway of Latanoprost and Travoprost.
Efficacy in Lowering Intraocular Pressure
Multiple clinical trials have compared the efficacy of Latanoprost and Travoprost in patients with open-angle glaucoma or ocular hypertension. The general consensus is that both drugs are highly effective in reducing IOP, with some studies suggesting Travoprost may have a slight efficacy advantage, particularly in certain patient populations.
| Study | Drug Concentrations | Mean IOP Reduction from Baseline | Key Findings |
| Netland et al. (2001) | Travoprost 0.004% vs. Latanoprost 0.005% | Travoprost: 7.7-8.5 mmHgLatanoprost: 6.9-8.1 mmHg | Travoprost was equal or superior to Latanoprost in lowering IOP. Travoprost showed a statistically significant greater IOP reduction at the 4 PM time point. Travoprost was more effective in Black patients. |
| Koz et al. (2008) | Travoprost 0.004% vs. Latanoprost 0.005% | Travoprost: 5.5 mmHgLatanoprost: 6.0 mmHg | Both drugs significantly reduced IOP. No statistically significant difference in IOP reduction between the two groups after 6 months. |
| Takeda et al. (2018) | Travoprost 0.004% vs. Latanoprost 0.005% | Travoprost: 4.3 mmHgLatanoprost: 4.48 mmHg | Both drugs successfully lowered IOP with no significant difference in the reduction of IOP values at the end of the 3-month treatment period. |
Experimental Protocols
The following is a generalized experimental workflow for a comparative clinical trial of Latanoprost and Travoprost, based on common methodologies observed in the cited studies.
Experimental Workflow Diagram
<p style="text-align: center; font-style: italic; font- </div>
Prostaglandin Analogs in Intraocular Pressure Reduction: A Comparative Analysis of Bimatoprost and Latanoprost
For researchers and professionals in drug development, the landscape of glaucoma treatment is continually evolving, with prostaglandin analogs remaining a cornerstone of intraocular pressure (IOP) management. This guide provides a detailed comparison of two prominent prostaglandin analogs, Bimatoprost and Latanoprost, drawing on available clinical data to objectively assess their performance in lowering IOP. While a direct head-to-head study of "Posaraprost" versus Bimatoprost could not be located in the available literature, this guide will focus on the well-documented comparison between Bimatoprost and another widely used prostaglandin analog, Latanoprost, to provide a valuable reference for therapeutic evaluation.
Efficacy in Intraocular Pressure Reduction
Clinical studies have consistently demonstrated the efficacy of both Bimatoprost and Latanoprost in lowering IOP in patients with open-angle glaucoma and ocular hypertension. The primary mechanism of action for these prostaglandin analogs involves increasing the outflow of aqueous humor from the eye, thereby reducing pressure.
A meta-analysis of multiple studies has suggested that Bimatoprost 0.03% may offer a slightly greater IOP-lowering effect compared to Latanoprost 0.005%. However, the clinical significance of this difference may vary among individual patients.
Table 1: Comparative IOP Reduction at 3 and 6 Months
| Treatment Group | Mean IOP Reduction from Baseline (mmHg) at 3 Months | Mean IOP Reduction from Baseline (mmHg) at 6 Months |
| Bimatoprost 0.03% | 8.13 ± 3.59 | 7.93 ± 3.81 |
| Latanoprost 0.005% | 7.63 ± 3.29 | 7.25 ± 3.80 |
Data adapted from a comparative study of prostaglandin analogs.
Experimental Protocols
To ensure a clear understanding of the data presented, the following methodologies were employed in the cited clinical trials:
Study Design: The comparative efficacy data is derived from randomized, multicenter clinical trials. Patients with a diagnosis of open-angle glaucoma or ocular hypertension were enrolled.
Inclusion Criteria:
-
Age 18 years or older.
-
Diagnosis of open-angle glaucoma or ocular hypertension in at least one eye.
-
Intraocular pressure within a specified range at baseline (e.g., >21 mmHg).
-
Willingness to adhere to the study protocol and follow-up schedule.
Exclusion Criteria:
-
History of hypersensitivity to the study medications or their components.
-
Presence of other significant ocular diseases that could interfere with IOP measurements.
-
Previous intraocular surgery within a specified timeframe.
-
Use of any other topical or systemic medications known to affect IOP.
IOP Measurement: Intraocular pressure was measured at baseline and at specified follow-up intervals (e.g., 1, 3, and 6 months). Measurements were typically taken at the same time of day to minimize diurnal variations. A calibrated Goldmann applanation tonometer was used for all IOP measurements. The mean of multiple readings was often used to ensure accuracy.
Randomization and Blinding: Patients were randomly assigned to receive either Bimatoprost 0.03% or Latanoprost 0.005% ophthalmic solution. In many studies, a double-blind design was used, where neither the patient nor the investigator knew the assigned treatment.
Statistical Analysis: Statistical methods such as analysis of covariance (ANCOVA) were used to compare the mean change in IOP from baseline between the treatment groups, while controlling for baseline IOP and other potential confounding factors.
Signaling Pathway of Prostaglandin Analogs
Prostaglandin analogs exert their IOP-lowering effect by acting on specific prostanoid receptors in the eye. This activation triggers a signaling cascade that ultimately leads to an increase in the uveoscleral outflow of aqueous humor.
Caption: Signaling pathway of prostaglandin analogs for IOP reduction.
Adverse Events and Tolerability
Both Bimatoprost and Latanoprost are generally well-tolerated. The most common side effects are localized to the eye and are typically mild to moderate in severity.
Table 2: Common Ocular Adverse Events
| Adverse Event | Bimatoprost 0.03% | Latanoprost 0.005% |
| Conjunctival Hyperemia | More frequent | Less frequent |
| Eyelash Growth | Common | Less common |
| Iris Hyperpigmentation | Possible | Possible |
| Ocular Pruritus | Reported | Reported |
| Foreign Body Sensation | Reported | Reported |
It is important to note that the incidence of adverse events can vary. For instance, conjunctival hyperemia (redness of the eye) is often reported more frequently with Bimatoprost than with Latanoprost.
Conclusion
Both Bimatoprost and Latanoprost are effective first-line treatments for lowering IOP in patients with open-angle glaucoma and ocular hypertension. While some evidence suggests that Bimatoprost may provide a slightly greater reduction in IOP, the choice of therapy should be individualized based on the patient's target IOP, tolerability, and other clinical factors. Further research and direct comparative studies are always valuable in refining treatment strategies for glaucoma.
Unveiling the Action of Prostaglandin Analogs in Glaucoma: A Comparative Guide to Mechanism Validation with Knockout Models
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of therapeutic compounds is paramount. This guide provides a comparative analysis of commonly prescribed prostaglandin F2α analogs for glaucoma, with a focus on how knockout mouse models have been pivotal in validating their primary target: the prostanoid FP receptor.
Prostaglandin analogs are a first-line treatment for open-angle glaucoma, a condition characterized by elevated intraocular pressure (IOP) that can lead to optic nerve damage and irreversible vision loss.[1][2][3] These drugs effectively lower IOP by increasing the outflow of aqueous humor, the fluid inside the eye.[4][5][6] While the general mechanism is understood, validating the specific receptor responsible for this therapeutic effect is crucial for the development of more targeted and effective treatments. This guide will delve into the experimental data from studies utilizing FP receptor knockout mice to unequivocally demonstrate the mechanism of action for several leading prostaglandin analogs.
While the user's original query mentioned "Posaraprost," extensive searches yielded no information on a compound by this name, suggesting a possible misspelling or that it is not a publicly documented drug. Therefore, this guide will focus on the well-established and clinically significant prostaglandin analogs: Latanoprost, Travoprost, Bimatoprost, and Tafluprost.
Comparative Efficacy and Receptor Dependence
The primary mechanism of action for prostaglandin F2α analogs is the agonism of the prostanoid FP receptor.[1][4] Activation of this G-protein coupled receptor in tissues of the uveoscleral pathway, such as the ciliary muscle, leads to remodeling of the extracellular matrix and a subsequent increase in the outflow of aqueous humor, which in turn lowers IOP.[1]
Knockout mouse models, specifically those lacking the gene for the FP receptor (FPKO), have been instrumental in confirming this mechanism. By comparing the IOP-lowering effect of these drugs in wild-type (WT) mice with their genetically modified counterparts, researchers can directly assess the role of the FP receptor.
Table 1: Quantitative Comparison of IOP Reduction in Wild-Type vs. FP Receptor Knockout Mice
| Drug | Mouse Strain | Baseline IOP (mmHg, Night) | IOP Reduction (%) at 3 hours post-instillation | Key Finding |
| Latanoprost | Wild-Type (WT) | 18.9 ± 0.4 | 23.2 ± 1.1% | Significant IOP reduction |
| FP Knockout (FPKO) | 19.2 ± 0.4 | No significant effect | FP receptor is essential for Latanoprost's action[7][8] | |
| Travoprost | Wild-Type (WT) | 18.9 ± 0.4 | 26.1 ± 1.2% | Significant IOP reduction |
| FP Knockout (FPKO) | 19.2 ± 0.4 | No significant effect | FP receptor is essential for Travoprost's action[7][8] | |
| Bimatoprost | Wild-Type (WT) | 18.9 ± 0.4 | 19.8 ± 1.5% | Significant IOP reduction |
| FP Knockout (FPKO) | 19.2 ± 0.4 | No significant effect | IOP-lowering effect is primarily mediated by the FP receptor[7][8] | |
| Tafluprost | Wild-Type (WT) | Not explicitly stated in the same study | Significant IOP reduction | Significant IOP reduction |
| FP Knockout (FPKO) | Not explicitly stated in the same study | No significant IOP-lowering effect | FP receptor is the primary target for Tafluprost's IOP-lowering effect |
Data synthesized from a study by Ota et al. (2005), which provides a direct comparison of Latanoprost, Travoprost, and Bimatoprost in the same experimental setup.[7][8]
While all four prostaglandin analogs demonstrate a clear dependence on the FP receptor, there are nuances in their pharmacology. Bimatoprost, for instance, is a prostamide and has been suggested to also act on a distinct "prostamide receptor."[3] However, the data from FP knockout mice strongly indicate that its primary IOP-lowering effect is still mediated through the FP receptor.[7][8] Furthermore, some studies suggest a secondary mechanism for drugs like Tafluprost, where FP receptor activation leads to the production of other prostaglandins that may act on the EP3 receptor.
In human clinical trials, Bimatoprost has often been found to have the highest efficacy in reducing IOP, while Latanoprost is noted for its favorable tolerability profile.[1][9][10]
Signaling Pathways and Experimental Workflow
The validation of the mechanism of action for these prostaglandin analogs using knockout models follows a clear experimental logic. The signaling pathway and the experimental workflow can be visualized as follows:
Experimental Protocols
The following is a generalized protocol based on methodologies described in studies validating the mechanism of action of prostaglandin analogs using knockout mice.
1. Animal Models:
-
Wild-Type (WT) Mice: C57BL/6J mice are commonly used as the control group with normal FP receptor expression.
-
FP Receptor Knockout (FPKO) Mice: These mice are genetically engineered to lack the gene encoding the prostanoid FP receptor. The absence of FP receptor mRNA is confirmed by molecular techniques.
2. Drug Administration:
-
A single drop (typically 3-5 µL) of the prostaglandin analog solution (e.g., Latanoprost 0.005%, Travoprost 0.004%, Bimatoprost 0.03%) is topically applied to one eye of the mouse.
-
The contralateral eye may receive a vehicle solution as a control.
-
The experiments are often conducted in a masked manner, where the investigator is unaware of the mouse genotype or the administered drug.
3. Intraocular Pressure (IOP) Measurement:
-
IOP is measured at baseline and at various time points after drug instillation (e.g., 1, 2, 3, and 6 hours).
-
The microneedle method is a precise technique used for IOP measurement in mice. This involves the cannulation of the anterior chamber with a fine glass microneedle connected to a pressure transducer.
4. Data Analysis:
-
The percentage change in IOP from baseline is calculated for both WT and FPKO mice.
-
Statistical analysis (e.g., ANOVA, t-test) is used to compare the IOP-lowering effects of the drug between the two groups. A statistically significant reduction in IOP in WT mice but not in FPKO mice confirms the dependency on the FP receptor.
Conclusion
The use of FP receptor knockout mouse models has provided definitive evidence for the mechanism of action of major prostaglandin analogs used in the treatment of glaucoma. The lack of an IOP-lowering effect in mice without the FP receptor unequivocally demonstrates its critical role in the therapeutic action of Latanoprost, Travoprost, Bimatoprost, and Tafluprost. This validation is not only a cornerstone of our understanding of these drugs but also guides the development of future ocular hypotensive agents with improved efficacy and safety profiles. The consistent findings across multiple studies using this methodology underscore its power in preclinical drug validation.
References
- 1. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 2. Glaucoma - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 3. youtube.com [youtube.com]
- 4. Prostaglandin analogues in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. m.youtube.com [m.youtube.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. The effects of prostaglandin analogues on IOP in prostanoid FP-receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative efficacy and tolerability of topical prostaglandin analogues for primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative study of three prostaglandin analogues in the treatment of newly diagnosed cases of ocular hypertension, open-angle and normal tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side-Effect Profiles of Prostaglandin Analogs in Glaucoma Management
A detailed guide for researchers and drug development professionals on the ocular side effects of Latanoprost, Travoprost, Bimatoprost, and Tafluprost. Data on Posaraprost is not publicly available at this time.
Prostaglandin analogs (PGAs) are a cornerstone in the first-line treatment of open-angle glaucoma and ocular hypertension, prized for their potent intraocular pressure (IOP)-lowering effects. While generally well-tolerated systemically, their topical administration is associated with a range of ocular side effects that can impact patient adherence and quality of life. This guide provides a comprehensive comparative analysis of the side-effect profiles of four commonly prescribed PGAs: latanoprost, travoprost, bimatoprost, and tafluprost. An extensive search for "this compound" did not yield any publicly available clinical trial data or side-effect profiles, suggesting it may be a preclinical compound or a product not yet widely disclosed in scientific literature.
Quantitative Comparison of Ocular Side Effects
The following tables summarize the incidence of common ocular adverse events associated with latanoprost, travoprost, bimatoprost, and tafluprost, based on data from various clinical studies. It is important to note that the reported incidence rates can vary depending on the study design, patient population, and duration of follow-up.
Table 1: Incidence of Common Ocular Side Effects of Prostaglandin Analogs (%)
| Side Effect | Latanoprost | Travoprost | Bimatoprost | Tafluprost |
| Conjunctival Hyperemia | 27.62% | 42.23% | 43.57% - 50% | Similar to Latanoprost |
| Eyelash Changes (Growth, Thickening, Darkening) | Reported | Higher than Latanoprost | 15% - 35% | Reported |
| Iris Hyperpigmentation | 7% - 18% | 3.1% - 5.2% | Reported | Reported |
| Eye Irritation/Pruritus | 5% - 8% | Common | ~10% | Reported |
| Blurred Vision | 8% | Less Common | Reported | Reported |
| Foreign Body Sensation | 2% - 13% | Common | Reported | Not frequently reported |
| Dry Eye | Reported | Common | Reported | Reported |
| Periorbital Pigmentation | Reported | Reported | Reported | Not frequently reported |
Table 2: Less Common and Serious Ocular Side Effects
| Side Effect | Latanoprost | Travoprost | Bimatoprost | Tafluprost |
| Cystoid Macular Edema (CME) | Rare, increased risk in pseudophakic/aphakic eyes | Rare | Associated with CME post-surgery | Potential for macular edema |
| Anterior Uveitis | Rare | Rare | Reported | Potential for uveitis |
| Reactivation of Herpes Keratitis | Reported | Reported | Not commonly reported | Not commonly reported |
| Periorbital Fat Atrophy (Sunken Eye Appearance) | Reported with long-term use | Reported | Reported | Not frequently reported |
Experimental Protocols
Detailed methodologies for the clinical trials cited are crucial for interpreting the side-effect data. Below are representative experimental protocols from comparative studies.
Protocol for a 12-Week, Randomized, Masked-Evaluator Multicenter Study Comparing Latanoprost, Bimatoprost, and Travoprost
-
Objective: To compare the IOP-lowering effect and safety of latanoprost 0.005%, bimatoprost 0.03%, and travoprost 0.004% in patients with open-angle glaucoma (OAG) or ocular hypertension (OH).
-
Study Design: A 12-week, randomized, parallel-group, multicenter study conducted at 45 US sites.
-
Participants: Patients with OAG or OH who, after a washout period of previous treatments, had an IOP of ≥23 mm Hg in at least one eye.
-
Intervention: Patients were randomized to receive one of the three prostaglandin analogs once daily in the evening.
-
Assessments:
-
IOP was measured by a masked evaluator at 8:00 AM, 12:00 PM, 4:00 PM, and 8:00 PM at baseline, week 6, and week 12.
-
Conjunctival hyperemia was graded by a masked investigator before the 8:00 AM IOP measurement at the same time points.
-
Ocular adverse events were recorded at each visit.
-
-
Primary Outcome: Change in 8:00 AM IOP from baseline to week 12.
-
Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the adjusted mean IOP reductions between the treatment groups.
Protocol for a 6-Month, Prospective, Randomized, Single-Masked Comparative Clinical Trial
-
Objective: To compare the efficacy and tolerance of bimatoprost, latanoprost, and travoprost in newly diagnosed, treatment-naïve patients with open-angle glaucoma or ocular hypertension.
-
Study Design: A prospective, randomized, single (investigator)-masked comparative clinical trial.
-
Participants: Newly diagnosed, treatment-naïve patients with glaucoma or ocular hypertension.
-
Intervention: Patients were randomized into three groups to receive one of the three prostaglandin analogs.
-
Assessments:
-
IOP was
-
Safety Operating Guide
Navigating the Safe Disposal of Potent Pharmaceutical Compounds: A General Protocol
This information is intended to supplement, not replace, the specific guidance provided in a substance's Safety Data Sheet (SDS). Always consult the SDS and your institution's Environmental Health and Safety (EHS) department for detailed instructions before handling any chemical.
Key Safety and Disposal Information
When handling any new or unfamiliar compound, it is crucial to summarize the key safety and disposal information from its SDS. The following table provides a template for organizing this critical data.
| Parameter | Value/Information | Source (SDS Section) |
| Physical Properties | ||
| Physical State | ||
| Solubility | ||
| Hazard Information | ||
| GHS Hazard Statements | ||
| GHS Precautionary Statements | ||
| Personal Protective Equipment (PPE) | ||
| Eye/Face Protection | ||
| Skin Protection | ||
| Respiratory Protection | ||
| Disposal Considerations | ||
| Recommended Disposal Method | ||
| Environmental Hazards |
Experimental Protocol: General Laboratory Chemical Waste Disposal
The following protocol outlines the standard operating procedure for the safe disposal of potent chemical waste in a laboratory setting.
1. Waste Identification and Segregation:
- Identify the waste stream. Potent pharmaceutical compounds should be treated as hazardous chemical waste unless otherwise specified in the SDS.
- Do not mix different chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.
- Segregate solid and liquid waste into separate, designated containers.
2. Personal Protective Equipment (PPE):
- Always wear appropriate PPE when handling chemical waste. This includes, at a minimum:
- Safety glasses or goggles.
- Chemical-resistant gloves.
- A lab coat.
3. Waste Container Selection and Labeling:
- Use only approved, leak-proof, and chemically compatible waste containers.
- Ensure containers are clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.
- Do not overfill waste containers; a general rule is to fill to no more than 75-80% capacity.
4. Waste Accumulation and Storage:
- Keep waste containers securely closed when not in use.
- Store waste in a designated, well-ventilated, and secondary containment area to prevent spills.
- Follow all institutional guidelines for the maximum allowable accumulation time for hazardous waste.
5. Disposal and Pickup:
- Contact your institution's EHS department to schedule a waste pickup.
- Do not dispose of chemical waste down the drain unless explicitly authorized by EHS for specific, neutralized, non-hazardous substances.
- Complete all required waste disposal forms and documentation as per institutional and local regulations.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory chemical waste.
Caption: Workflow for proper laboratory chemical waste disposal.
By adhering to these general guidelines and consulting the specific Safety Data Sheet for each compound, researchers can ensure the safe and environmentally responsible disposal of potent pharmaceutical waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
